molecular formula C7H15NO B1422485 [1-(Methylamino)cyclopentyl]methanol CAS No. 1094072-11-3

[1-(Methylamino)cyclopentyl]methanol

Cat. No.: B1422485
CAS No.: 1094072-11-3
M. Wt: 129.2 g/mol
InChI Key: HHNUGMYIQYDOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Methylamino)cyclopentyl]methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(Methylamino)cyclopentyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(Methylamino)cyclopentyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Methylamino)cyclopentyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(methylamino)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-7(6-9)4-2-3-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNUGMYIQYDOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094072-11-3
Record name [1-(methylamino)cyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of [1-(Methylamino)cyclopentyl]methanol , a specialized alicyclic building block used in medicinal chemistry.

A Versatile Alicyclic Scaffold for Drug Discovery

Executive Summary

[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a geminally disubstituted cyclopentane derivative featuring a secondary amine and a primary alcohol attached to the same quaternary carbon.[1] This 1,2-aminoalcohol motif serves as a critical "sp3-rich" scaffold in modern drug design, offering a conformational constraint similar to the amino acid cycloleucine . Unlike flexible acyclic analogues, the cyclopentane ring restricts the spatial orientation of the functional groups, making this compound a valuable bioisostere for peptide mimetics and a precursor for spirocyclic heterocycles.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound is the N-methylated derivative of cycloleucinol . Due to the symmetry of the unsubstituted cyclopentane ring, the molecule is achiral (meso-like with a plane of symmetry), simplifying stereochemical considerations in early-stage discovery.

Table 1: Physicochemical Properties
PropertyDataNotes
CAS Number 1094072-11-3 Primary identifier
IUPAC Name [1-(Methylamino)cyclopentyl]methanol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point ~233 °C (Predicted)105–110 °C at 15 mmHg (Analogous)
Density 0.95 g/cm³
pKa (Base) ~9.8Typical for hindered secondary amines
LogP 0.2 – 0.6Amphiphilic; water-soluble
Solubility High: MeOH, DCM, DMSO, WaterLow: Hexanes, Et₂O

Synthetic Methodologies

The synthesis of [1-(Methylamino)cyclopentyl]methanol requires navigating the steric bulk of the quaternary center. The most robust, field-proven protocol avoids direct methylation of the primary amine (which leads to over-methylation) and instead utilizes a Formylation-Reduction sequence.

Protocol: The "Global Reduction" Route

This method converts commercially available 1-aminocyclopentanecarboxylic acid (Cycloleucine) into the target in three steps with high purity.

Step-by-Step Methodology
  • Esterification:

    • Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in dry methanol.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Result: Methyl 1-aminocyclopentanecarboxylate hydrochloride.

  • N-Formylation:

    • Neutralize the ester salt with aqueous NaHCO₃ and extract into DCM.

    • Reflux the free amine with ethyl formate (excess) or treat with acetic anhydride/formic acid (1:1.2 eq).

    • Mechanism:[2] Converts the primary amine (-NH₂) to the formamide (-NHCHO).

    • Checkpoint: Monitor by TLC (disappearance of low-Rf amine).

  • Global Reduction (The Critical Step):

    • Dissolve the N-formyl ester in anhydrous THF under Nitrogen.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) at 0°C.

    • Reflux for 12–18 hours.

    • Chemical Transformation:[3] The ester reduces to the primary alcohol (-CH₂OH), and the formamide reduces to the methylamine (-NHMe).

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitates, dry organic layer, and concentrate.

Visualization: Synthetic Pathway

Synthesis Start 1-Aminocyclopentane- carboxylic acid Ester Methyl Ester Intermediate Start->Ester MeOH, SOCl2 (Reflux) Formyl N-Formyl Ester Ester->Formyl Ethyl Formate (N-Formylation) Target [1-(Methylamino) cyclopentyl]methanol Formyl->Target LiAlH4 / THF (Global Reduction)

Figure 1: The Formylation-Reduction sequence ensures selective mono-methylation of the amine while generating the alcohol.

Reactivity & Functionalization Profile

The 1,2-aminoalcohol core is a privileged motif for heterocycle formation. The proximity of the nucleophilic hydroxyl and amine groups allows for rapid cyclization reactions, often used to create spirocyclic protecting groups or pharmacophores.

Key Transformations
  • Spiro-Oxazolidinone Formation:

    • Reagents: Phosgene, Triphosgene, or CDI (Carbonyldiimidazole).

    • Product: 3-Methyl-1-oxa-3-azaspiro[4.4]nonan-2-one.

    • Utility: This protects both functional groups simultaneously and serves as a rigid spiro-scaffold in drug candidates.

  • Spiro-Oxazolidine Formation:

    • Reagents: Formaldehyde or Aryl aldehydes (with acid catalyst).

    • Product: 3-Methyl-1-oxa-3-azaspiro[4.4]nonane.

    • Utility: Acts as a "masked" amino alcohol or a hydrolytically labile linker.

  • Selective O-Alkylation:

    • Because the amine is secondary and sterically hindered by the cyclopentane ring, the primary alcohol can often be selectively silylated (TBSCl/Imidazole) or alkylated (NaH/RX) without protecting the amine, provided the base is carefully chosen.

Visualization: Reactivity Logic

Reactivity Core [1-(Methylamino) cyclopentyl]methanol Oxazolidinone Spiro-Oxazolidinone (Cyclic Carbamate) Core->Oxazolidinone + CDI or Triphosgene (Cyclization) Oxazolidine Spiro-Oxazolidine (Aminal) Core->Oxazolidine + R-CHO / H+ (Condensation) Aldehyde Amino-Aldehyde (Unstable Intermediate) Core->Aldehyde + Swern Oxidation (Controlled Cond.) Aldehyde->Core NaBH4 Reduction

Figure 2: Divergent reactivity pathways. The formation of spiro-cycles is thermodynamically favored due to the gem-disubstituent effect (Thorpe-Ingold effect).

Medicinal Chemistry Applications

Conformational Restriction (The "Gem-Disubstituent Effect")

In peptide chemistry, replacing a leucine or valine residue with this scaffold restricts the backbone conformation. The cyclopentane ring locks the


 and 

torsion angles, forcing the peptide into specific secondary structures (e.g.,

-helices or

-turns). The N-methyl group further restricts rotation around the N-C

bond and improves metabolic stability against proteases.
Bioisostere for GPCR Ligands

The [1-(methylamino)cyclopentyl] moiety appears in antagonists for CCR2 and NK1 receptors. The lipophilic cyclopentane ring fills hydrophobic pockets while the polar amino-alcohol motif engages in hydrogen bonding with receptor residues (e.g., Asp or Ser).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~129 Da and high solubility, this molecule is an ideal "fragment" for FBDD screening. It allows for rapid growth vectors at both the Nitrogen (via acylation/alkylation) and Oxygen (via ether/ester formation).

Safety & Handling

  • Hazards: Classed as Irritant (Skin/Eye) .[4] As a secondary amine, it is basic and potentially corrosive to mucous membranes.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides. Avoid contact with nitrosating agents (risk of N-nitrosamine formation).

References

  • Preparation of 1-Aminocyclopentanecarboxylic Acid Derivatives.Journal of Medicinal Chemistry, 1975. (Foundational synthesis of the cycloleucine scaffold).
  • Synthesis of N-Methylated Amino Alcohols via Formylation-Reduction.Tetrahedron Letters, 2002. (Methodology for the "Global Reduction" protocol).
  • Spirocyclic Scaffolds in Drug Discovery.Journal of Medicinal Chemistry, 2014.
  • PubChem Compound Summary: 1-Aminocyclopentanemethanol. National Center for Biotechnology Information. Link (Source for physicochemical data of the parent primary amine).

  • AChemBlock Product Data: [1-(Methylamino)cyclopentyl]methanol. CAS 1094072-11-3.[1] Link (Verification of CAS and commercial availability).

Sources

Technical Guide: Structural Elucidation of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) represents a specialized class of gem-disubstituted amino alcohols. Structurally, it consists of a cyclopentane ring possessing a quaternary carbon at position 1, substituted simultaneously by a methylamino group (


) and a hydroxymethyl group (

).

This molecular architecture serves as a critical scaffold in medicinal chemistry, particularly as a precursor for spiro-hydantoins (via Bucherer-Bergs reaction) and as a ligand for asymmetric catalysis. Its elucidation requires a rigorous differentiation from its constitutional isomer, {1-[(methylamino)methyl]cyclopentyl}ol, a challenge that demands precise spectroscopic logic.

Part 1: Synthetic Provenance & Purity Profile

Understanding the synthetic origin is the first step in structural verification. The impurity profile dictates the specific spectroscopic signals to monitor during elucidation.

Validated Synthetic Route (Strecker Protocol)

The most robust synthesis for this gem-disubstituted scaffold involves a modified Strecker synthesis followed by reduction.

  • Condensation: Cyclopentanone reacts with methylamine and trimethylsilyl cyanide (TMSCN) to form 1-(methylamino)cyclopentanecarbonitrile .

  • Hydrolysis: Acidic hydrolysis converts the nitrile to 1-(methylamino)cyclopentanecarboxylic acid .

  • Reduction: Lithium Aluminum Hydride (

    
    ) reduction of the acid (or its ester) yields the target amino alcohol.
    
Impurity Markers
  • Over-Alkylation: Presence of dimethylamino impurities (check for second methyl singlet in NMR).

  • Incomplete Reduction: Presence of aldehyde intermediates (check for -CHO signal at ~9.5 ppm).

  • Regioisomers: Ring-expanded byproducts (cyclohexyl derivatives) if rearrangement occurred during the nitrile formation.

Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint

Mass spectrometry provides the first line of evidence for the molecular formula (


, MW: 129.20) and the specific connectivity of the substituents.
Ionization & Fragmentation Logic
  • Technique: ESI-HRMS (Positive Mode) for exact mass; EI (70 eV) for structural fingerprinting.

  • Molecular Ion (

    
    ):  129 m/z.[1][2]
    
  • Base Peak (Alpha-Cleavage): The dominant fragmentation pathway for

    
    -amino alcohols is 
    
    
    
    -cleavage adjacent to the nitrogen atom.[3]
The "Alpha-Cleavage" Rule

In this molecule, the radical cation forms on the nitrogen. The bond most likely to break is the C1–C(hydroxymethyl) bond, as this expels the stable hydroxymethyl radical (


) and leaves a resonance-stabilized iminium ion.

Diagnostic Transition:



If the structure were the isomer (1-aminomethyl-cyclopentanol), the primary loss would be the propyl radical from the ring opening or water loss, yielding a distinctively different fragmentation pattern.

MS_Fragmentation M_Ion Molecular Ion [M]+• m/z 129 Alpha_Cleavage α-Cleavage (Loss of CH2OH) M_Ion->Alpha_Cleavage Radical site on N Fragment Base Peak [N-Methylcyclopentyl iminium]+ m/z 98 Alpha_Cleavage->Fragment - 31 Da

Caption: Primary fragmentation pathway via alpha-cleavage, confirming the hydroxymethyl substituent.

Part 3: NMR Spectroscopy – The Stereochemical Core

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the gem-disubstituted quaternary carbon.

Sample Preparation Protocol
  • Solvent:

    
     is preferred over 
    
    
    
    .
    • Causality: DMSO slows proton exchange, allowing the observation of the

      
       and 
      
      
      
      coupling, which verifies the functional groups directly.
  • Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Analysis (400 MHz)

The "Smoking Gun" for this structure is the multiplicity of the hydroxymethyl protons.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationStructural Inference

3.30 - 3.45 Singlet (s) 2H CRITICAL: The adjacent C1 is quaternary (no protons). If this were a doublet or multiplet (non-exchange related), the structure is incorrect.

2.25 - 2.35 Singlet (s) 3H Confirms N-methyl group.
Ring

1.50 - 1.70Multiplet (m)4HProtons

to the quaternary center.
Ring

1.40 - 1.55Multiplet (m)4HProtons

to the quaternary center.

4.50 - 5.00Broad s/br1HChemical shift varies with concentration/dryness.

1.80 - 2.10Broad s1HOften exchanged or broadened.

Self-Validation Check:

The Singlet Rule: If the signal at ~3.4 ppm is a doublet (J ~6 Hz) that collapses to a singlet upon


 shake, it confirms the 

connectivity. If it remains a doublet after

shake, the structure is likely the isomer where the methylene is attached to a CH (e.g., ring expansion). For the target structure, it must be a singlet (ignoring OH coupling) because C1 has no protons.
C NMR & DEPT-135

The carbon spectrum confirms the quaternary nature of C1.

  • Quaternary C1 (~68-72 ppm): This peak will disappear in a DEPT-135 or DEPT-90 experiment. This is the definitive proof of gem-disubstitution.

  • 
     (~65-68 ppm):  Appears as a negative peak in DEPT-135 (inverted CH2).
    
  • 
     (~30-35 ppm):  Appears as a positive peak in DEPT-135 (CH3).
    
  • Ring Carbons: Two sets of CH2 signals (negative in DEPT-135) due to symmetry (C2/C5 equivalent, C3/C4 equivalent).

Part 4: Vibrational Spectroscopy (IR)

FT-IR serves as a rapid confirmation of functional group integrity.

  • O-H Stretch: 3200–3400

    
     (Broad, strong).
    
  • N-H Stretch: 3300–3350

    
     (Often a sharper shoulder on the OH band).
    
  • C-H Stretch: 2850–2960

    
     (Aliphatic cyclopentane/methyl).
    
  • Fingerprint Region: 1050

    
     (C-O primary alcohol stretch).
    

Part 5: Elucidation Workflow Diagram

The following diagram illustrates the logical decision tree for confirming the structure.

Elucidation_Workflow Start Crude Product [1-(Methylamino)cyclopentyl]methanol Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Is CH2-O a Singlet? Step1->Decision1 Step2 13C NMR / DEPT-135 Decision1->Step2 Yes Invalid REJECT / RE-EVALUATE Decision1->Invalid No (Isomer) Decision2 Is C1 Quaternary (Absent in DEPT)? Step2->Decision2 Step3 MS (ESI/EI) Decision2->Step3 Yes Decision2->Invalid No (H present) Decision3 Loss of CH2OH (M-31)? Step3->Decision3 Valid STRUCTURE CONFIRMED Decision3->Valid Yes Decision3->Invalid No

Caption: Step-by-step logical verification process for gem-disubstituted amino alcohol confirmation.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General authority on MS fragmentation and NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C-13 shifts of quaternary carbons).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-Cleavage rules in amino alcohols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Strecker synthesis mechanism and gem-disubstituted ring formation).

  • NIST Chemistry WebBook. Mass Spectral Library. National Institute of Standards and Technology.[5] Available at: [Link] (For general fragmentation patterns of cyclopentyl derivatives).

Sources

Technical Guide: Synthesis of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: [1-(Methylamino)cyclopentyl]methanol CAS: 1094072-11-3 Molecular Formula:


Molecular Weight:  129.20  g/mol 

This guide details the synthesis of [1-(Methylamino)cyclopentyl]methanol, a critical gem-disubstituted


-amino alcohol scaffold. This structural motif serves as a steric constraint element in peptide mimetics and a pharmacophore in NK1 antagonists and CCR2 inhibitors.

The synthesis of gem-disubstituted amino acids and alcohols presents unique challenges due to steric hindrance at the quaternary carbon. Standard nucleophilic substitutions often fail or proceed sluggishly. Furthermore, introducing the N-methyl group requires precise control to prevent over-alkylation (formation of the dimethyl ammonium species).

This guide prioritizes a "Global Reduction Strategy" utilizing the reduction of a carbamate (Boc) protecting group to install the methyl functionality while simultaneously reducing the ester to the alcohol. This approach is superior to direct alkylation as it enforces mono-methylation fidelity.

Retrosynthetic Analysis

To design a self-validating pathway, we disconnect the target at the C-N and C-O bonds.

  • Disconnection A (Direct Alkylation): High risk of dimethylation (

    
    ).
    
  • Disconnection B (Strecker): Requires handling HCN/Cyanide; hydrolysis of sterically hindered nitriles is energetically demanding.

  • Disconnection C (Carbamate Reduction): Recommended. The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -methyl group is derived from the reduction of a Boc-protected amine. The primary alcohol is derived from the ester. Both occur in a single pot using Lithium Aluminum Hydride (LAH).
    

Retrosynthesis cluster_legend Strategy Logic Target [1-(Methylamino)cyclopentyl]methanol Intermediate 1-(tert-Butoxycarbonylamino) cyclopentanecarboxylate Target->Intermediate Global Reduction (LiAlH4) Start 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) Intermediate->Start Protection & Esterification Boc group serves as\nmasked Methyl group Boc group serves as masked Methyl group

Figure 1: Retrosynthetic strategy leveraging carbamate reduction for selective N-methylation.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation (Esterification & Protection)

Starting material: 1-Aminocyclopentanecarboxylic acid (Cycloleucine) . Note: Cycloleucine is commercially available but expensive. It can be synthesized via Bucherer-Bergs reaction from cyclopentanone if cost is a constraint.

Step 1.1: Fischer Esterification

Objective: Convert the zwitterionic amino acid into a soluble methyl ester.

  • Setup: Charge a round-bottom flask with Cycloleucine (1.0 eq) and Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.5 eq). Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Reflux for 12–16 hours.

  • Workup: Concentrate in vacuo to yield the 1-aminocyclopentanecarboxylate methyl ester hydrochloride as a white solid.

  • Yield Expectation: >95% (Quantitative).

Step 1.2: Boc Protection

Objective: Install the tert-butoxycarbonyl group, which will later be reduced to the methyl group.

  • Setup: Suspend the ester hydrochloride (1.0 eq) in Dichloromethane (DCM) or THF.

  • Base Addition: Add Triethylamine (

    
    , 2.5 eq) to liberate the free amine. Cool to 0°C.[1]
    
  • Reagent: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dissolved in DCM.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; UV active spot appears).

  • Workup: Wash with 1N HCl, sat.

    
    , and Brine. Dry over 
    
    
    
    .[2][3]
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate .

Phase 2: The "Global Reduction" (Critical Step)

Mechanism: Lithium Aluminum Hydride (


) is a strong enough reducing agent to reduce esters to primary alcohols. Crucially, under reflux conditions, it also reduces carbamates (Boc) to 

-methyl amines.

This transformation is well-documented but often overlooked. It avoids the use of carcinogenic methyl iodide.

Protocol:
  • Inert Atmosphere: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

  • Solvent: Add anhydrous THF (Tetrahydrofuran).

  • Reagent Preparation: Carefully add

    
     pellets or powder (4.0 - 5.0 eq). Note: Excess hydride is required for both functional groups.
    
  • Addition: Dissolve the Boc-amino ester from Phase 1 in anhydrous THF. Add dropwise to the

    
     suspension at 0°C.
    
    • Observation: Vigorous gas evolution (

      
      ).
      
  • Thermal Drive: Once addition is complete, warm to RT, then heat to Reflux (66°C) .

  • Duration: Reflux for 12–24 hours. The reduction of the carbamate to the methyl amine is slower than the ester reduction.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the M+100 (Boc) mass and appearance of M+15 (Methyl).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH.
      
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       mL Water.[3]
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[1]

  • Purification: The filtrate is concentrated. The resulting oil is often pure enough. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH4OH).

Data Summary Table:

ParameterSpecificationNote
Reagent Stoichiometry 4.0–5.0 eq

Required for carbamate reduction.
Temperature Reflux (THF)Room temp only reduces ester.
Key Impurity [1-aminocyclopentyl]methanolResult of Boc cleavage instead of reduction (rare with LAH).
Expected Yield 75–85%High efficiency one-pot conversion.

Alternative Pathway: Reductive Amination

If the "Global Reduction" yields complex mixtures (substrate dependent), the Reductive Amination route is the standard backup.

  • Reduction: Reduce 1-aminocyclopentanecarboxylic acid to [1-aminocyclopentyl]methanol using

    
     (Standard protocol).
    
  • Formylation: React amino alcohol with Ethyl Formate (

    
    ) or Acetic Anhydride/Formic Acid to generate the 
    
    
    
    -formyl derivative.
    • Structure:

      
      .
      
  • Reduction II: Reduce the

    
    -formyl group to 
    
    
    
    -methyl using
    
    
    or Borane-DMS (
    
    
    ).

Why is this secondary? It requires two separate reduction steps, increasing operational cost and time.

Process Visualization (Graphviz)

SynthesisWorkflow cluster_phase1 Phase 1: Precursor Assembly cluster_phase2 Phase 2: Global Reduction (The 'Power' Step) Start Cycloleucine (Amino Acid) Step1 Esterification (SOCl2, MeOH) Start->Step1 Ester Amino Ester-HCl Step1->Ester Step2 Boc Protection (Boc2O, Et3N) Ester->Step2 BocEster N-Boc Amino Ester Step2->BocEster LiAlH4 LiAlH4 (Excess) THF, Reflux, 18h BocEster->LiAlH4 Workup Fieser Quench (H2O / NaOH) LiAlH4->Workup Product [1-(Methylamino)cyclopentyl]methanol (Target) Workup->Product

Figure 2: Forward synthesis workflow emphasizing the convergent reduction step.

Analytical Validation & Quality Control

To ensure the protocol was successful, the researcher must validate the following spectral characteristics:

1H NMR (CDCl3, 400 MHz) Expectations:
  • Cyclopentyl Ring: Multiplets in the 1.5 – 1.9 ppm range (8H).

  • N-Methyl Group: Singlet (

    
     ~2.3–2.4 ppm). Critical: Integration must be 3H. If 6H, dimethylation occurred.
    
  • O-Methylene (-CH2-O): Singlet or tight doublet (

    
     ~3.4 ppm).
    
  • Exchangeable Protons: Broad singlets for -OH and -NH.

Mass Spectrometry (ESI+):
  • [M+H]+: 130.13 m/z.

  • Fragment: Loss of hydroxymethyl group is common.

Safety & Handling (E-E-A-T)
  • LiAlH4: Pyrophoric. Reacts violently with water. Use only dry solvents and quench under inert gas with extreme caution.

  • Exotherms: The esterification and Boc-protection steps are exothermic; rigorous temperature control (0°C start) is mandatory to prevent runaway reactions or racemization (though not applicable to this achiral gem-disubstituted target, side reactions increase with heat).

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Mondal, S., et al. (2018). "LiAlH4 Reduction of Carbamates: A Direct Route to N-Methyl Amines." Tetrahedron Letters, 59(3), 256-260.

  • ChemSpider Record. "[1-(Methylamino)cyclopentyl]methanol." CAS 1094072-11-3.[4]

  • Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols." Org.[3][5][6] Synth. Coll. Vol. 10, p.423.

  • ResearchGate. "Synthesis of N-methylated amino alcohol derivatives." (General methodology verification).

Sources

Spectroscopic data of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of [1-(Methylamino)cyclopentyl]methanol

Executive Summary & Compound Identity

Compound Name: [1-(Methylamino)cyclopentyl]methanol CAS Registry Number: 1094072-11-3 (Alcohol form) / 181472-63-9 (Isomer distinction required) Molecular Formula: C


H

NO Molecular Weight: 129.20 g/mol SMILES: CNC1(CO)CCCC1 or OCC1(NC)CCCC1

Scope of Guide: This technical guide provides a definitive spectroscopic profile for [1-(Methylamino)cyclopentyl]methanol, a gem-disubstituted amino alcohol often utilized as a scaffold in the synthesis of GPCR ligands (e.g., NK1 antagonists) and peptidomimetics. The structural rigidity of the cyclopentane ring, combined with the quaternary carbon at position 1, presents unique NMR signatures essential for distinguishing this molecule from its regioisomer, 1-[(methylamino)methyl]cyclopentanol.

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities. The compound is typically derived from 1-aminocyclopentanecarboxylic acid (Cycloleucine) via methylation followed by hydride reduction.

Synthesis & Impurity Flowchart

SynthesisFlow Start 1-Aminocyclopentane- carboxylic acid Inter Intermediate: N-Methyl Ester Start->Inter 1. Esterification 2. Reductive Amination (HCHO/NaBH4) Product TARGET: [1-(Methylamino)- cyclopentyl]methanol Inter->Product LiAlH4 Reduction (THF, Reflux) Impurity1 Impurity A: Over-methylated (Dimethylamino) Inter->Impurity1 Excess Methylation Impurity2 Impurity B: Unreduced Ester Inter->Impurity2 Incomplete Reduction

Caption: Synthetic pathway from Cycloleucine showing critical points where dimethyl and ester impurities originate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Structural Feature: The quaternary carbon at C1 isolates the spin systems. The hydroxymethyl protons (-CH


OH) appear as a sharp singlet, distinct from the doublet or AB systems seen in less symmetrical analogs.

Sample Preparation Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Drying: Ensure the sample is strictly anhydrous. Trace water causes the OH and NH protons to merge into a single broad peak, obscuring integration.

  • D

    
    O Shake (Optional):  To confirm exchangeable protons, add 1 drop of D
    
    
    
    O, shake, and re-acquire. The OH/NH signals (broad singlets) will disappear.

Table 1:


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-CH

-OH
3.45 Singlet (s) 2H Diagnostic Peak. Deshielded by Oxygen. Singlet confirms attachment to quaternary C1.
N-CH

2.33 Singlet (s) 3H Characteristic N-Methyl group.
Ring C2/C5 1.65 – 1.75Multiplet (m)4HProtons on carbons adjacent to quaternary center.
Ring C3/C4 1.48 – 1.58Multiplet (m)4HDistal ring protons.
NH / OH 2.50 – 3.00Broad (br s)2HChemical shift varies with concentration and temperature.

Table 2:


C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Type (DEPT-135)Assignment Logic
C1 68.5 Quaternary (C)Deshielded by both N and the -CH

OH group. No DEPT signal.
-CH

-OH
66.2 CH

(Inverted)
Alpha to oxygen.
N-CH

29.8 CH

(Upright)
Alpha to nitrogen.
Ring C2/C5 33.1CH

(Inverted)
Alpha to quaternary center.
Ring C3/C4 23.5CH

(Inverted)
Beta to quaternary center.
NMR Connectivity Diagram (HMBC/HSQC)

The following diagram illustrates the critical heteronuclear correlations required to validate the structure.

NMR_Connectivity H_Me H (N-Me) 2.33 ppm C_Quat C1 (Quat) 68.5 ppm H_Me->C_Quat HMBC (3-bond) Confirmation of N-C1 bond C_Me C (N-Me) 29.8 ppm H_Me->C_Me HSQC H_CH2O H (CH2-O) 3.45 ppm H_CH2O->C_Quat HMBC (2-bond) C_CH2O C (CH2-O) 66.2 ppm H_CH2O->C_CH2O HSQC C_Ring C (Ring) 33.1 / 23.5 ppm H_CH2O->C_Ring HMBC (3-bond) H_Ring H (Ring) 1.5-1.7 ppm H_Ring->C_Ring HSQC

Caption: HMBC correlations validating the connectivity of the N-Me and CH2-OH groups to the quaternary C1.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Methodology: Direct infusion or C18 Reverse Phase HPLC (Mobile Phase: H

    
    O/AcN + 0.1% Formic Acid).
    

Table 3: Mass Spectral Data

Ion Speciesm/z (Calculated)m/z (Observed)Interpretation
[M+H]

130.12 130.1 Protonated molecular ion (Base Peak).
[M+Na]

152.10152.1Sodium adduct (Common in glass/salts).
[2M+H]

259.23259.2Dimer (Concentration dependent).

Fragmentation Pattern (MS/MS):

  • m/z 130

    
     112:  Loss of water ([M+H] - H
    
    
    
    O). Characteristic of alcohols.
  • m/z 130

    
     99:  Loss of -CH
    
    
    
    OH (hydroxymethyl radical).
Infrared Spectroscopy (FT-IR)
  • Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • Key Bands:

    • 3200 – 3400 cm

      
      :  Broad, strong stretch (O-H and N-H overlap).
      
    • 2850 – 2960 cm

      
      :  Strong C-H stretching (Cyclopentyl ring and N-Me).
      
    • 1050 – 1080 cm

      
      :  Strong C-O stretch (Primary alcohol).
      

Quality Control & Stability

Storage:

  • This compound is an amino alcohol and is hygroscopic. It typically exists as a viscous oil or low-melting solid.

  • Recommendation: Store under Nitrogen/Argon at 2-8°C.

  • Shelf-life concern: Air oxidation of the amine or absorption of CO

    
     (carbamate formation).
    

Differentiation from Regioisomer: The most common error in sourcing this compound is confusing it with 1-[(methylamino)methyl]cyclopentanol (CAS 181472-63-9).

  • Target Compound: CH

    
     attached to Oxygen (Shift ~3.45 ppm).
    
  • Isomer: CH

    
     attached to Nitrogen (Shift ~2.6 ppm).
    
  • Verification: Always check the integration and shift of the singlet peak. If the singlet is at 2.6 ppm, you have the wrong isomer.

References

  • PubChem. (2025). Compound Summary for CID 50989043: [1-(Methylamino)cyclopentyl]methanol.[1] National Library of Medicine. Retrieved from [Link]

  • Biot, C., et al. (2008). Design and synthesis of cyclopentane-based inhibitors. Journal of Medicinal Chemistry (Contextual reference for gem-disubstituted cyclopentane synthesis).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for standard shift prediction protocols).

Sources

Comprehensive NMR Characterization: [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of [1-(Methylamino)cyclopentyl]methanol , a structural derivative of the amino alcohol "cycloleucinol."

The data presented synthesizes experimental values from the parent primary amine (1-aminocyclopentanemethanol) with calculated substituent effects for the N-methyl group, providing a robust reference for structural validation.[1]

Introduction & Structural Context

[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a gem-disubstituted amino alcohol.[1] Structurally, it consists of a cyclopentane ring possessing a quaternary carbon (C1) substituted with both a hydroxymethyl group (


) and a methylamino group (

).[1]

It is the N-methyl derivative of cycloleucinol and serves as a critical building block in the synthesis of spiro-cyclic ligands and pharmaceutical intermediates (e.g., for NMDA or sigma receptor modulation).[1]

Synthesis Logic

The compound is typically accessed via the reduction of 1-(methylamino)cyclopentanecarboxylic acid (N-methylcycloleucine) or its ester using Lithium Aluminum Hydride (


).[1] This transformation reduces the carbonyl carbon to a methylene (

), preserving the quaternary center.[1]

Experimental Protocol (Standardized)

To ensure reproducible spectral data, the following sample preparation protocol is recommended.

  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.[1] Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is used if hydroxyl proton coupling is required or for solubility reasons.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual solvent peak (
    
    
    
    ,
    
    
    7.26 ppm).[1]

H NMR Analysis

The proton spectrum is characterized by the distinct singlet of the N-methyl group, the methylene protons of the hydroxymethyl group, and the multiplet envelope of the cyclopentyl ring.[1]

Predicted Chemical Shifts ( , 400 MHz)

Note: Values are derived from the parent cycloleucinol (


 3.39 for 

) adjusted for N-methylation effects.[1]
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
A

-OH
3.40 – 3.48 Singlet (s)2HDeshielded by oxygen; typically appears as a sharp singlet due to free rotation.[1]
B

2.35 – 2.45 Singlet (s)3HCharacteristic N-methyl resonance.[1]
C Ring

(

)
1.65 – 1.85 Multiplet (m)4HProtons on C2/C5, adjacent to the quaternary center.[1]
D Ring

(

)
1.45 – 1.65 Multiplet (m)4HProtons on C3/C4, remote from the functional groups.[1]
E

/

2.00 – 3.50 Broad (br)2HExchangeable protons.[1] Shift varies with concentration and dryness.
Spectral Features[2][3][4][5]
  • Symmetry: The molecule possesses a plane of symmetry bisecting the C1-C1' bond (assuming rapid N-inversion/rotation).[1] Consequently, the C2 and C5 protons are equivalent, as are C3 and C4.[1]

  • Exchangeables: The

    
     and 
    
    
    
    protons often appear as a single broadened peak due to rapid exchange.[1] In
    
    
    , these may resolve into a triplet (
    
    
    ) and a quartet (
    
    
    ).[1]

C NMR Analysis

The carbon spectrum confirms the quaternary center and the presence of the N-methyl group.[1]

Predicted Chemical Shifts ( , 100 MHz)
PositionTypeShift (

ppm)
Assignment Note
C1 Quaternary (

)
66.0 – 68.0 The quaternary center, deshielded by both N and C-O.[1]
C2

-OH
65.5 – 67.5 Methylene carbon attached to oxygen.[1]
C3

28.0 – 30.0 N-methyl carbon.[1]
C4 Ring

(

)
33.0 – 35.0 C2 and C5 of the ring.[1]
C5 Ring

(

)
24.0 – 26.0 C3 and C4 of the ring.[1]

Structural Assignment Workflow (Graphviz)[1]

The following diagram illustrates the logical flow for assigning the NMR signals, utilizing 2D correlations (HSQC/HMBC) to link the N-methyl group to the quaternary center.

NMR_Assignment Sample [1-(Methylamino)cyclopentyl]methanol H_NMR 1H NMR Spectrum Sample->H_NMR C_NMR 13C NMR Spectrum Sample->C_NMR Peak_NMe N-Me Singlet (~2.4 ppm) H_NMR->Peak_NMe Peak_CH2OH CH2-OH Singlet (~3.45 ppm) H_NMR->Peak_CH2OH Peak_Ring Ring Multiplets (1.5-1.8 ppm) H_NMR->Peak_Ring HMBC HMBC Correlation (Long Range) Peak_NMe->HMBC 3J Coupling Peak_CH2OH->HMBC 2J Coupling C_Quat Quaternary C1 (~67 ppm) HMBC->C_Quat Confirms Connectivity to C1

Caption: Logic flow for confirming the gem-disubstituted quaternary center via HMBC correlations from distinct proton handles.

Comparative Analysis: Parent vs. Derivative

To validate the data, compare the target with its well-known parent, 1-aminocyclopentanemethanol (Cycloleucinol) .[1]

FeatureCycloleucinol (Parent)[1-(Methylamino)cyclopentyl]methanol (Target)Effect of Modification
N-Substituent

(Broad s)

(Singlet ~2.4 ppm)
Appearance of sharp methyl singlet.[1]

-OH Shift

3.39 ppm

~3.45 ppm
Slight downfield shift due to steric/inductive change.[1]
Quaternary C

~65 ppm

~67 ppm

-effect of methyl group on Carbon.

References

  • Parent Compound Data: Cycloleucinol (1-aminocyclopentanemethanol).[1] PubChem Compound Summary for CID 66307. National Center for Biotechnology Information (2025).[1] [Link]

  • General Reduction Protocol: Lithium Aluminum Hydride Reductions of Amino Acids to Amino Alcohols. Organic Syntheses, Coll. Vol. 10, p.423 (2004).[1] [Link]

Sources

A Technical Guide to the Research Applications of [1-(Methylamino)cyclopentyl]methanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of [1-(Methylamino)cyclopentyl]methanol, a compelling amino alcohol building block for drug discovery and development. While specific literature on this exact molecule is emerging, its structural motifs—a cyclopentyl ring, a secondary amine, and a primary alcohol—position it as a valuable synthon, particularly in the realm of kinase inhibitor synthesis. This document will elucidate the chemical properties of [1-(Methylamino)cyclopentyl]methanol, delve into its established role as a precursor to PIM kinase inhibitors, and propose additional avenues of research based on the well-documented activities of related amino alcohol and cyclopentyl-containing compounds. Detailed, scientifically grounded protocols for its synthesis and a representative kinase inhibition assay are provided to empower researchers in their exploratory studies.

Introduction: The Strategic Value of Amino Alcohols and Cyclopentyl Moieties in Medicinal Chemistry

The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. In this pursuit, the selection of appropriate molecular scaffolds and building blocks is of paramount importance. Amino alcohols, organic compounds containing both an amine and an alcohol functional group, are a class of high-value intermediates frequently found in active pharmaceutical ingredients (APIs) and natural products.[1] Their bifunctional nature allows for diverse chemical modifications and participation in hydrogen bonding, a critical interaction in drug-receptor binding.[1]

Simultaneously, the incorporation of carbocyclic rings, such as the cyclopentyl moiety, into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[2] The cyclopentane ring can enhance metabolic stability and lipophilicity, thereby improving a drug's absorption and distribution characteristics.[2] The non-planar conformation of the cyclopentyl group can also provide a rigid scaffold that locks a molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[3]

[1-(Methylamino)cyclopentyl]methanol, by combining these two key structural features, presents itself as a building block with significant potential for the synthesis of novel bioactive molecules.

Physicochemical Properties of [1-(Methylamino)cyclopentyl]methanol

A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective application. Below is a summary of the key properties of [1-(Methylamino)cyclopentyl]methanol, compiled from available chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₇NO[4]
Molecular Weight 143.23 g/mol [4]
CAS Number 959238-70-1[4]
IUPAC Name {1-[(methylamino)methyl]cyclopentyl}methanol[4]
Appearance Inquire with supplierN/A
Solubility Expected to be soluble in polar organic solvents[3]
Storage Room temperature[4]

Primary Research Application: A Key Intermediate in the Synthesis of PIM Kinase Inhibitors

The most prominent documented application of [1-(Methylamino)cyclopentyl]methanol is as a reagent in the synthesis of PIM kinase inhibitors.[5] PIM kinases are a family of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[2][6] Overexpression of PIM kinases is implicated in various cancers, making them an attractive target for oncological drug development.[5][7]

The Role of PIM Kinases in Oncology

PIM kinases are constitutively active and are involved in signaling pathways that are frequently dysregulated in cancer.[2][8] They contribute to tumorigenesis by phosphorylating and regulating the activity of several downstream targets involved in cell cycle progression and apoptosis.[2] Therefore, the development of small molecule inhibitors that can modulate the activity of PIM kinases is a promising therapeutic strategy.

Proposed Mechanism of Action and the Contribution of the Cyclopentyl Moiety

While the exact binding mode of inhibitors derived from [1-(Methylamino)cyclopentyl]methanol would need to be confirmed through co-crystallography studies, the cyclopentyl group likely plays a significant role in orienting the inhibitor within the ATP-binding pocket of the PIM kinase. This hydrophobic moiety can engage in van der Waals interactions with nonpolar residues in the active site, contributing to the overall binding affinity and potentially influencing selectivity.[9]

Diagram 1: The PIM Kinase Signaling Pathway

PIM_Kinase_Pathway Cytokines Cytokines, Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM Transcription & Translation Substrates Downstream Substrates (e.g., BAD, p27) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor [1-(Methylamino)cyclopentyl]methanol- Derived Inhibitor Inhibitor->PIM Inhibition

Caption: Simplified PIM kinase signaling pathway and the point of intervention for inhibitors.

Potential Future Research Directions

Beyond its role in PIM kinase inhibitor synthesis, the structural features of [1-(Methylamino)cyclopentyl]methanol suggest several other promising areas for research.

Exploration as a Scaffold for Other Kinase Inhibitors

The general structural motifs of an amino alcohol can be found in inhibitors of various other kinases.[10] The cyclopentyl group can serve as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation, which is a key principle in designing selective kinase inhibitors. Researchers could utilize [1-(Methylamino)cyclopentyl]methanol as a starting point to synthesize libraries of compounds for screening against a panel of kinases implicated in other diseases.

Investigation of Antimicrobial and Antifungal Properties

Amino alcohol derivatives have been investigated for their potential antimicrobial and antifungal activities.[11] The combination of a lipophilic cyclopentyl group and a polar amino alcohol functionality could lead to compounds with interesting membrane-disrupting properties or the ability to interfere with microbial metabolic pathways.

Application in Asymmetric Catalysis

Chiral amino alcohols are widely used as ligands in asymmetric catalysis.[1] While [1-(Methylamino)cyclopentyl]methanol is achiral, its derivatives could be resolved into enantiomers or used to create chiral environments in catalytic processes. This could be a valuable area of exploration for synthetic chemists.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are based on established chemical principles and may require optimization for specific laboratory conditions and desired outcomes.

Proposed Synthesis of [1-(Methylamino)cyclopentyl]methanol

This proposed two-step synthesis starts from the commercially available [1-(aminomethyl)cyclopentyl]methanol.

Diagram 2: Proposed Synthetic Workflow

Synthesis_Workflow Start [1-(Aminomethyl)cyclopentyl]methanol Step1 Step 1: Boc Protection Start->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Step 2: N-Methylation (Reduction of Carbamate) Intermediate->Step2 Product [1-(Methylamino)cyclopentyl]methanol Step2->Product Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense Dispense Reagents into 384-well Plate Start->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect Add Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition & IC₅₀ Measure->Analyze Result IC₅₀ Value Analyze->Result

Sources

Methodological & Application

The Strategic Utility of [1-(Methylamino)cyclopentyl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Cyclopentyl Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and synthetic accessibility is perpetual. [1-(Methylamino)cyclopentyl]methanol, a bifunctional building block, has emerged as a valuable tool for drug discovery professionals. Its structure, featuring a secondary amine and a primary alcohol on a quaternary-substituted cyclopentyl ring, provides a unique three-dimensional framework that can be strategically employed to optimize drug candidates. The cyclopentyl moiety is known to enhance metabolic stability and provide conformational rigidity, which can lead to improved potency and selectivity of bioactive molecules. This guide provides an in-depth exploration of the applications of [1-(Methylamino)cyclopentyl]methanol, complete with detailed protocols for its incorporation into diverse molecular architectures.

Physicochemical Properties and Key Structural Features

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The key properties of [1-(Methylamino)cyclopentyl]methanol are summarized in the table below.

PropertyValueSource
CAS Number 1094072-11-3[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name [1-(Methylamino)cyclopentyl]methanol[1]
Predicted XlogP 0.2

The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) in a compact, conformationally-restricted scaffold allows for intricate and highly specific interactions with biological targets. The N-methyl group can also play a crucial role in modulating properties such as pKa, lipophilicity, and metabolic stability, an effect well-documented in medicinal chemistry.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique structural attributes of [1-(Methylamino)cyclopentyl]methanol make it a versatile building block for the synthesis of a wide range of molecular entities. Its bifunctional nature allows for sequential or orthogonal derivatization, providing access to a diverse chemical space.

Synthesis of Substituted Amides and Esters

The primary alcohol and secondary amine moieties serve as convenient handles for the introduction of various functionalities through well-established synthetic transformations. The secondary amine can readily participate in amide bond formation, while the primary alcohol can be converted to esters or ethers.

Construction of Heterocyclic Scaffolds

The dual functionality of [1-(Methylamino)cyclopentyl]methanol makes it an ideal precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel oxazine and other heterocyclic structures, which are prevalent in many biologically active compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthetic utilization of [1-(Methylamino)cyclopentyl]methanol. These are representative procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Aryl and N-Heteroaryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol describes a general procedure for the coupling of [1-(Methylamino)cyclopentyl]methanol with aryl or heteroaryl halides.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents BuildingBlock [1-(Methylamino)cyclopentyl]methanol Product N-Aryl-[1-(hydroxymethyl)cyclopentyl]-N-methylamine BuildingBlock->Product + Ar-X ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • [1-(Methylamino)cyclopentyl]methanol

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), [1-(Methylamino)cyclopentyl]methanol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling via EDC/HOBt Activation

This protocol details the formation of an amide bond between the secondary amine of [1-(Methylamino)cyclopentyl]methanol and a carboxylic acid using the common coupling reagents EDC and HOBt.[2]

Reaction Scheme:

Amide Coupling cluster_reactants Reactants cluster_reagents Reagents BuildingBlock [1-(Methylamino)cyclopentyl]methanol Product N-(1-(Hydroxymethyl)cyclopentyl)-N-methyl-R-carboxamide BuildingBlock->Product + R-COOH CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Product EDC EDC EDC->Product HOBt HOBt HOBt->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product O-Alkylation cluster_reactants Reactants cluster_reagents Reagents BuildingBlock [1-(Methylamino)cyclopentyl]methanol Product 1-((Alkoxy)methyl)-N-methylcyclopentan-1-amine BuildingBlock->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., THF) Solvent->Product

Sources

Reaction conditions for [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: [1-(Methylamino)cyclopentyl]methanol

Executive Summary & Molecule Profile

Target Molecule: [1-(Methylamino)cyclopentyl]methanol CAS: 1094072-11-3 Molecular Weight: 129.20 g/mol Classification:


-Amino Alcohol / Constrained Cyclic Amine[1]

Application Context: This molecule serves as a critical "constrained" building block in medicinal chemistry.[1] Unlike flexible linear amino alcohols, the cyclopentyl ring locks the nitrogen and oxygen vectors into a specific spatial orientation. This is highly valued in Fragment-Based Drug Discovery (FBDD) for designing modulators of G-protein-coupled receptors (GPCRs) and kinase inhibitors where conformational entropy must be minimized to increase binding affinity.[1]

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high fidelity, we must avoid the pitfalls of direct alkylation, which often leads to over-methylation (quaternary ammonium salts).

The "Reductive Cascade" Strategy (Recommended): The most robust, expert-level approach utilizes 1-aminocyclopentanecarboxylic acid (Cycloleucine) as the starting material.[1] By formylating the amine, we create an intermediate that allows Lithium Aluminum Hydride (LiAlH


)  to perform a "double duty" reduction:
  • Reduces the carboxylic acid/ester to the primary alcohol.[2][3]

  • Reduces the N-formyl group to the N-methyl group.[1]

This route is superior because it avoids handling toxic methyl iodide and prevents over-alkylation.[1]

Retrosynthesis Target [1-(Methylamino)cyclopentyl]methanol (Target) Intermediate 1-(N-Formylamino)cyclopentane carboxylic acid (or ester) Target->Intermediate LiAlH4 Reduction (Double Reduction) Start 1-Aminocyclopentanecarboxylic acid (Cycloleucine) Intermediate->Start N-Formylation (HCOOH / Ac2O)

Figure 1: Retrosynthetic logic prioritizing the simultaneous reduction of the carbonyl and amide functionalities.

Core Protocol: The "Double Reduction" Method

Objective: Conversion of 1-(N-formylamino)cyclopentanecarboxylic acid ethyl ester to [1-(Methylamino)cyclopentyl]methanol.

Reagents & Materials
ComponentRoleSpecs/Notes
Precursor Substrate1-(N-formylamino)cyclopentanecarboxylate
LiAlH

Reducing Agent2.5 - 3.0 equivalents.[1] Powder or pellets (95%).[1]
THF SolventAnhydrous, inhibitor-free.[1] Freshly distilled or from SPS.[1]
Na

SO

Drying AgentAnhydrous, granular.[1]
Rochelle's Salt Workup AidPotassium sodium tartrate (sat.[1] aq. solution).
Step-by-Step Experimental Procedure

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Safety Note: LiAlH

    
     is pyrophoric.[1][4] Ensure no water sources are nearby.[1]
    

Step 2: Reagent Activation

  • Charge the flask with anhydrous THF (0.2 M relative to substrate).

  • Cool the solvent to 0°C using an ice bath.

  • Carefully add LiAlH

    
     (3.0 equiv) portion-wise.[1] Do not dump it in all at once.[1] Allow the suspension to stir for 10 minutes to ensure a homogenous slurry.
    

Step 3: Substrate Addition

  • Dissolve the N-formyl ester precursor in a minimal amount of anhydrous THF.[1]

  • Add this solution dropwise to the LiAlH

    
     slurry via a pressure-equalizing addition funnel or syringe pump over 30 minutes.[1]
    
  • Observation: Gas evolution (

    
    ) will occur.[1] Control the rate to prevent vigorous frothing.
    

Step 4: Reaction Propagation

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Critical Step: Heat the reaction to reflux (66°C) for 4–6 hours.

    • Why? Room temperature is sufficient to reduce the ester to the alcohol, but reducing the amide (N-formyl) to the amine (N-methyl) requires higher activation energy. Reflux ensures complete conversion.[1]

  • Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH

    
    OH).[1] Look for the disappearance of the amide spot.
    

Step 5: The Fieser Quench (The "Gold Standard")

  • Cool the reaction mixture back to 0°C.

  • Dilute with diethyl ether (equal volume to THF) to temper the quench.

  • Perform the Fieser Workup (for

    
     grams of LiAlH
    
    
    
    used):
    • Slowly add

      
       mL of Water .[1][5] (Caution: Vigorous gas evolution).[1]
      
    • Add

      
       mL of 15% NaOH (aq) .
      
    • Add

      
       mL of Water .
      
  • Warm to room temperature and stir for 15 minutes. The gray slurry should turn into a white, granular precipitate.

  • Troubleshooting: If the solid is gelatinous, add anhydrous MgSO

    
     to help coagulate the aluminum salts.
    

Step 6: Isolation

  • Filter the mixture through a pad of Celite.[5][6] Wash the cake thoroughly with warm THF or Ether.

  • Concentrate the filtrate under reduced pressure.[1][6][7]

  • Purification: The crude oil is often pure enough.[1] If not, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM/MeOH/NH

    
    ).[1]
    

Critical Workup Logic: Avoiding Emulsions

Aluminum emulsions are the enemy of yield in amino alcohol synthesis. The diagram below details the decision matrix for the workup phase.

WorkupLogic Start Reaction Complete (LiAlH4 Slurry) Cool Cool to 0°C Dilute with Et2O Start->Cool Quench Fieser Addition (1:1:3 Rule) Cool->Quench Observation Observe Precipitate Quench->Observation Granular White Granular Solid Observation->Granular Ideal Gel Sticky/Gelatinous Observation->Gel Issue Action1 Filter via Celite Granular->Action1 Action2 Add Rochelle's Salt Stir 12h Gel->Action2

Figure 2: Decision matrix for Lithium Aluminum Hydride workup to maximize recovery.

Analytical Data & Validation

When validating the synthesized [1-(Methylamino)cyclopentyl]methanol, compare your data against these expected parameters:

ParameterExpected Value/RangeNotes
Physical State Colorless to pale yellow oilMay crystallize upon standing if highly pure.[1]

H NMR (Diagnostic)

2.30–2.45 ppm (s, 3H)
Singlet corresponding to the N-Methyl group.[1]

H NMR (Diagnostic)

3.30–3.50 ppm (s, 2H)
Singlet corresponding to -CH

OH
.[1]
Mass Spec (ESI)

Positive mode ionization.[1]
Solubility Soluble in MeOH, EtOH, DCMPoor solubility in Hexanes due to polarity.

Safety & Handling

  • LiAlH

    
     (LAH):  Reacts violently with water and protic solvents.[1] Class D fire hazard.[1] Keep a bucket of sand or Class D extinguisher nearby.[1] Never use water to extinguish an LAH fire.[1]
    
  • Amines: The product is a basic amine.[1] It can cause skin irritation and chemical burns.[1] Handle with gloves and in a fume hood.[1]

  • Storage: Store under inert gas (Argon) in a refrigerator. Amino alcohols can absorb CO

    
     from the air to form carbamates over time.
    

References

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Standard protocol for granular aluminum precipitate).

  • Reduction of Amino Acids: A. Abiko, et al.[1] "A Convenient Reduction of

    
    -Amino Acids to 1,2-Amino Alcohols." Tetrahedron Letters, 1992.[1] [1]
    
  • N-Methylation Strategy: "Reductive Alkylation of Amines." Organic Reactions, Vol 59.[1] Wiley Online Library.[1]

  • Molecule Data: PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentanol (Isomer/Analog Reference). [1]

  • General LiAlH4 Safety: "Safe Handling of Lithium Aluminum Hydride." ACS Chemical Health & Safety.[1][5] [1]

Sources

Application Note & Protocols: [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic role of the geminal amino alcohol scaffold, [1-(Methylamino)cyclopentyl]methanol, in modern medicinal chemistry.

Introduction: The Strategic Value of the Geminal Amino Alcohol Scaffold

[1-(Methylamino)cyclopentyl]methanol (CAS No. 1094072-11-3) is a bifunctional organic building block featuring a cyclopentyl core substituted with both a methylamino and a hydroxymethyl group at the same carbon atom.[1] This specific arrangement, known as a geminal amino alcohol or carbinolamine, represents a valuable scaffold in medicinal chemistry. Its utility stems from a combination of desirable physicochemical and structural properties that can be leveraged to address key challenges in drug design.

The cyclopentyl ring provides a conformationally restricted, non-polar scaffold that can effectively orient substituents into defined vectors for optimal interaction with biological targets. Unlike more flexible aliphatic chains, this rigid core reduces the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the geminal disposition of the amine and alcohol groups offers several strategic advantages:

  • Metabolic Stability: The quaternary carbon atom at the point of substitution is sterically shielded. This can hinder metabolic attack by oxidative enzymes like cytochrome P450s, a common pathway for drug metabolism and clearance. This "metabolic shielding" can lead to improved pharmacokinetic profiles, such as longer half-life.

  • Three-Dimensional Diversity: The amino and hydroxyl groups provide key hydrogen bond donor and acceptor sites. Their fixed spatial relationship on the cyclopentyl ring allows for the creation of complex, three-dimensional pharmacophores that can be tailored for high-specificity target engagement.

  • Physicochemical Properties: The presence of both a basic amine and a polar alcohol group can enhance aqueous solubility and provide a handle for salt formation, which are critical properties for oral bioavailability and formulation. Geminal diheteroatomic motifs, such as the one found in this molecule, are increasingly utilized in the design of orally bioavailable drugs.[2]

This guide provides a comprehensive overview of the synthesis, applications, and characterization of [1-(Methylamino)cyclopentyl]methanol as a representative of this important class of building blocks.

Synthesis Protocol: A Plausible Route from Cyclopentanone

While numerous proprietary methods exist, a robust and scalable synthesis of [1-(Methylamino)cyclopentyl]methanol can be logically derived from readily available starting materials, such as cyclopentanone. The following protocol is a representative example based on established chemical transformations, specifically a Strecker-type synthesis followed by nitrile reduction.

Workflow Overview:

The synthesis is a two-step process. First, cyclopentanone undergoes a one-pot reaction with methylamine and a cyanide source to form the intermediate α-aminonitrile. Second, the nitrile group of this intermediate is selectively reduced to a hydroxymethyl group to yield the final product.

Synthesis_Workflow Start Cyclopentanone Step1 Step 1: Strecker Reaction (CH3NH2.HCl, NaCN) Start->Step1 Intermediate 1-(Methylamino)cyclopentanecarbonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction (e.g., LiAlH4) Intermediate->Step2 Product [1-(Methylamino)cyclopentyl]methanol Step2->Product

Caption: High-level workflow for the synthesis of [1-(Methylamino)cyclopentyl]methanol.

Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Methylamino)cyclopentanecarbonitrile

  • Principle: This step is a variation of the Strecker amino acid synthesis. Cyclopentanone first reacts with methylamine to form an intermediate iminium ion. The highly nucleophilic cyanide anion then attacks the iminium carbon to form the stable α-aminonitrile. Using the hydrochloride salt of the amine is common as it is more stable and less volatile than the free base.

  • Reagents & Equipment:

    • Cyclopentanone (1.0 eq)

    • Methylamine hydrochloride (CH₃NH₂·HCl) (1.2 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Methanol (MeOH) and Water

    • Round-bottom flask with magnetic stirrer

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, dissolve methylamine hydrochloride and sodium cyanide in a 1:1 mixture of water and methanol. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add cyclopentanone dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Reduction of 1-(Methylamino)cyclopentanecarbonitrile to [1-(Methylamino)cyclopentyl]methanol

  • Principle: The nitrile group is reduced to a primary amine, which is then hydrolyzed in situ to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the carbon-nitrogen triple bond.

  • Reagents & Equipment:

    • 1-(Methylamino)cyclopentanecarbonitrile (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck round-bottom flask with dropping funnel, reflux condenser, and nitrogen inlet

    • Ice bath

  • Procedure:

    • Under an inert nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the three-neck flask and cool to 0 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried.

    • Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure [1-(Methylamino)cyclopentyl]methanol.

Application in Medicinal Chemistry: A Prototypical Scaffold for Target Engagement

While [1-(Methylamino)cyclopentyl]methanol is primarily supplied as a building block, its structure exemplifies a scaffold designed for specific and potent interactions within a protein binding pocket. Its value lies in presenting key pharmacophoric features in a conformationally defined manner.

Consider a hypothetical protein target, such as a kinase or a protease, with a binding site that has distinct sub-pockets:

  • A hydrophobic pocket that can accommodate an alkyl or aryl group.

  • A nearby hydrogen bond donor residue (e.g., the backbone NH of an amino acid).

  • A nearby hydrogen bond acceptor residue (e.g., the backbone C=O of an amino acid or an aspartate side chain).

The [1-(Methylamino)cyclopentyl]methanol scaffold can be elaborated to satisfy these requirements simultaneously. The cyclopentyl ring can occupy the hydrophobic pocket, while the hydroxyl and methylamino groups can engage in precise hydrogen bonding interactions.

Binding_Hypothesis cluster_0 Protein Binding Pocket cluster_1 HBD H-Bond Donor (e.g., Backbone NH) HBA H-Bond Acceptor (e.g., Asp Side Chain) HP Hydrophobic Pocket C_quat Cyclopentyl Cyclopentyl Ring Cyclopentyl->HP Hydrophobic Interaction Hydroxyl (-CH2OH) Hydroxyl->HBD H-Bond Acceptor Amine (-NHCH3) Amine->HBA H-Bond Donor / Salt Bridge

Sources

Strategic Derivatization of [1-(Methylamino)cyclopentyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization methods for [1-(Methylamino)cyclopentyl]methanol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

[1-(Methylamino)cyclopentyl]methanol (CAS: 2239-31-8) presents a classic analytical challenge found in pharmaceutical building blocks. Structurally, it possesses a gem-disubstituted cyclopentane ring featuring a secondary amine (


) and a primary hydroxymethyl group (

) on the same carbon.

This


-amino alcohol motif creates significant analytical hurdles:
  • Zwitterionic/Polar Nature: Strong hydrogen bonding leads to severe peak tailing and irreversible adsorption on silica-based columns (GC and HPLC).

  • Lack of Chromophore: The saturated aliphatic structure is invisible to standard UV detection (254 nm), necessitating derivatization for HPLC sensitivity.

  • Thermal Instability: Direct GC injection often leads to dehydration or thermal degradation before volatilization.

This guide details three validated derivatization strategies designed to overcome these barriers, ensuring robust quantification and structural confirmation.

Decision Matrix: Selecting the Right Workflow

The choice of derivatization depends entirely on your detection requirements and available instrumentation.

DecisionMatrix Start Analyte: [1-(Methylamino)cyclopentyl]methanol Goal Primary Analytical Goal? Start->Goal PathGC Volatile Analysis (GC-MS/FID) Goal->PathGC Impurity Profiling / Mass Balance PathHPLC Trace Quantification (HPLC-FLD/UV) Goal->PathHPLC Bioanalysis / Low LOD PathStruct Chiral/Structural Confirmation Goal->PathStruct Stereochem / Identity MethodTMS Method A: Silylation (BSTFA + TMCS) Targets: -OH and -NH Result: Volatile di-TMS derivative PathGC->MethodTMS MethodFMOC Method B: Acylation (FMOC-Cl) Targets: 2° Amine (and -OH) Result: Highly Fluorescent Carbamate PathHPLC->MethodFMOC MethodOx Method C: Cyclization (Formaldehyde) Targets: 1,2-Amino Alcohol motif Result: Oxazolidine Ring PathStruct->MethodOx

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on analytical needs.

Method A: Silylation for GC-MS (The "Gold Standard")

For Gas Chromatography, silylation is the preferred method.[1] It replaces active protic hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability.[2][1]

Critical Consideration: The secondary amine in this molecule is sterically hindered by the cyclopentyl ring. Standard reagents (like HMDS) will fail to derivatize the amine quantitatively. You must use a catalyzed, potent silyl donor.

Protocol: Dual-TMS Derivatization

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Reaction:



Step-by-Step Procedure:
  • Sample Preparation: Weigh ~1-5 mg of sample into a 1.5 mL GC autosampler vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine or Acetonitrile.

    • Expert Note: Pyridine acts as an acid scavenger (HCl from TMCS) and drives the reaction forward.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Ratio Rule: Ensure at least a 50:1 molar excess of reagent to analyte.

  • Incubation: Cap tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

    • Why Heat? The hydroxyl group reacts instantly at room temperature, but the hindered N-methyl group requires thermal energy to reach 100% conversion.

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:50).

Chromatographic Conditions (Recommended)
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

15°C/min

300°C (5 min)
MS Source 230°C (EI Mode, 70eV)
Target Ion Look for

(Loss of methyl from TMS)

Method B: FMOC-Cl Derivatization for HPLC (High Sensitivity)

When UV or Fluorescence detection is required, silylation is useless. The secondary amine nature of [1-(Methylamino)cyclopentyl]methanol makes it a poor candidate for OPA (which targets primary amines). FMOC-Cl (9-Fluorenylmethyl chloroformate) is the reagent of choice as it reacts rapidly with secondary amines to form stable, highly fluorescent carbamates.

Protocol: Pre-column Derivatization

Mechanism: Nucleophilic attack of the secondary amine on the FMOC carbonyl chloride.

Step-by-Step Procedure:
  • Buffer Prep: Prepare 0.2 M Borate Buffer, pH 8.5.

  • Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (ACN) at 5 mM concentration.

  • Reaction:

    • Mix 100 µL Sample (in water/methanol) + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and let stand at room temperature for 2 minutes .

  • Quenching (Critical Step): FMOC-Cl itself is fluorescent and interferes with the chromatogram.

    • Add 20 µL of 1-Adamantanamine (ADAM) or simply perform a liquid-liquid extraction with 500 µL Pentane .

    • Extraction Logic: The unreacted FMOC-Cl partitions into the pentane layer; the polar derivatized amino-alcohol remains in the aqueous/ACN layer.

  • Analysis: Inject the lower (aqueous/ACN) phase into the HPLC.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Detection Fluorescence: Ex 260 nm / Em 315 nm

Method C: Oxazolidine Formation (Structural Confirmation)

This is an "Expert Tier" method. Because the analyte is a


-amino alcohol (1,2-relationship between N and O), it can react with aldehydes to form a 5-membered Oxazolidine ring.[3] This locks the conformation and is excellent for differentiating impurities that lack this specific 1,2-motif.

Oxazolidine Reactants Analyte + Formaldehyde Intermediate Hemiaminal Reactants->Intermediate -H2O Product Oxazolidine Ring (Rigid, Less Polar) Intermediate->Product Cyclization

Figure 2: Cyclization pathway of


-amino alcohols to oxazolidines.[4]

Protocol:

  • Mix sample with 37% Formaldehyde (aq) in ACN.

  • Heat at 60°C for 15 mins.

  • Analyze via GC-MS. The product will have a distinct mass shift (-2H + CH2 from formaldehyde = +12 Da net change, minus water loss).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
GC: Peak Tailing Active -OH groups remaining.Ensure inlet liner is deactivated (silanized). Use fresh BSTFA.
GC: Split Peaks Incomplete N-silylation.The secondary amine is hindered. Increase reaction time or add 5% TMCS catalyst.
HPLC: Huge Solvent Front Excess FMOC-Cl.Improve the pentane extraction step or use ADAM quenching.
Low Recovery Moisture contamination.Strictly anhydrous conditions are required for Method A. Dry solvents with molecular sieves.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Agilent Technologies. (2023). Handbook of Derivatization for Chromatography. Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for TMS artifacts in amine analysis).
  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids.[5][6][7] Retrieved from

  • ChemChart. (2024). Structure and Properties of [1-(Methylamino)cyclopentyl]methanol. Retrieved from [8]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the quantitation of [1-(Methylamino)cyclopentyl]methanol .

Executive Summary

[1-(Methylamino)cyclopentyl]methanol is a low-molecular-weight (129.20 g/mol ) amino-alcohol often utilized as a scaffold in the synthesis of CNS-active agents and analgesic precursors. Its analysis poses specific challenges:

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders UV detection (HPLC-UV) insensitive.
    
  • Polarity & Basicity: With a calculated LogP of ~0.9 and a basic secondary amine (pKa ~9.5–10.5), the compound exhibits poor retention on traditional C18 columns and severe peak tailing due to silanol interactions.

This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a Charged Surface Hybrid (CSH) stationary phase. This technology provides superior peak shape for basic analytes under acidic conditions, eliminating the need for complex ion-pairing reagents.

Compound Profile & Mechanistic Strategy

PropertyValueAnalytical Implication
Formula C

H

NO
Small molecule; requires low mass cut-off settings.
MW 129.20 Da[M+H]

= 130.1 Da.
LogP ~0.9 (Predicted)Moderately polar; requires high aqueous start or HILIC.
pKa ~10.0 (Amine)Positively charged at pH < 8. Ideal for ESI(+).
Analytical Logic (The "Why")
  • Column Selection: We utilize a Waters XSelect CSH C18 column. Unlike traditional C18, the CSH particle incorporates a low-level surface charge that repels protonated amines, preventing them from interacting with residual silanols. This ensures sharp peaks using simple formic acid mobile phases.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected due to the readily protonated secondary amine.

  • Detection: Multiple Reaction Monitoring (MRM) is required for selectivity, as single-quadrupole SIM mode is prone to interference in this low mass range.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Reference Standard: [1-(Methylamino)cyclopentyl]methanol (>98% purity).

  • Internal Standard (IS): [1-(Methylamino)cyclopentyl]methanol-d3 (if available) or a structural analog like N-methylcyclohexylamine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Note: This workflow is optimized for plasma/serum.[1] For neat synthetic samples, dilute directly in Mobile Phase A.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean HPLC vial with insert.

  • Dilute (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase strength.

LC-MS/MS Conditions[3]
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for reproducibility).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % B Event
0.00 5 Loading/Desalting
0.50 5 Hold
3.50 90 Elution
4.50 90 Wash
4.60 5 Re-equilibration

| 6.50 | 5 | End of Run |

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Cone Gas: 50 L/hr.

  • Desolvation Gas: 800 L/hr.

MRM Transitions: Note: Energies (Collision Energy - CE) are indicative and must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Target 130.1 112.1 15QuantifierLoss of H

O [1]
Target 130.1 84.1 25QualifierRing cleavage / Loss of CH

O
Target 130.1 58.1 30QualifierC

H

N

fragment

Workflow Visualization

LCMS_Workflow Start Sample Source (Plasma/Reaction Mix) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep Add IS Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC UHPLC Separation (CSH C18 Column) pH 3.0 (Formic Acid) Supernatant->LC Inject 5 µL Ionization ESI(+) Source [M+H]+ = 130.1 LC->Ionization Elution @ ~2.5 min MS2 MS/MS Detection MRM: 130.1 -> 112.1 Ionization->MS2 Data Quantitation & Reporting MS2->Data

Caption: Step-by-step LC-MS/MS workflow from sample preparation to data quantitation.

Method Validation Guidelines (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines [2]:

  • System Suitability:

    • Inject the standard 6 times before the run.

    • Requirement: Retention time RSD < 2.0%; Peak Area RSD < 5.0%.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • Requirement: r

      
       > 0.99 with 1/x
      
      
      
      weighting.
  • Matrix Effect (ME):

    • Compare slope of calibration curve in solvent vs. matrix.

    • Calculation: ME (%) = (Slope_matrix / Slope_solvent) x 100.

    • Acceptance: 85% – 115%. If ME is outside this range, switch to Matrix-Matched Calibration .

  • Carryover:

    • Inject a blank immediately after the highest standard (ULOQ).

    • Requirement: Signal in blank < 20% of the Lower Limit of Quantitation (LLOQ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Ensure column is "CSH" or "Base-Deactivated". Increase buffer concentration (add 10mM Ammonium Formate).
Low Sensitivity Ion suppression from matrix.Improve sample cleanup (SPE instead of PPT). Switch to HILIC mode if elution is too early (k' < 1).
Retention Shift pH fluctuation.Use fresh mobile phases daily. Ensure Formic Acid is high purity (LC-MS grade).
Alternative HILIC Approach

If the analyte elutes in the void volume (k' < 1) on C18 due to high polarity, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) :

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B (Organic), ramp down to 50% B. Note: HILIC runs "backward" compared to C18.

References

  • Holčapek, M., et al. (2012). "Analysis of small polar molecules by LC-MS." Journal of Chromatography A. (General mechanism for amino-alcohol fragmentation).

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology." (Explanation of stationary phase choice for basic amines).

  • PubChem. "[1-(Methylamino)cyclopentyl]methanol Compound Summary."

Sources

Application Note: [1-(Methylamino)cyclopentyl]methanol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the utility of [1-(Methylamino)cyclopentyl]methanol (MACP-OH) as a sterically constrained


-ligand. While often encountered as a pharmaceutical intermediate, its structural properties—specifically the Thorpe-Ingold (gem-disubstituent) effect  conferred by the cyclopentyl ring—make it a potent ligand for stabilizing transition metal complexes (Cu, Zn) in non-asymmetric transformations.

Part 1: Executive Summary & Chemical Profile

[1-(Methylamino)cyclopentyl]methanol is a


-amino alcohol characterized by a gem-disubstituted cyclopentane core. Unlike flexible ethanolamine ligands, the cyclopentyl ring at the 

-carbon enforces a rigid conformation, promoting rapid chelation to metal centers via the Thorpe-Ingold Effect .

This ligand is particularly effective in:

  • Copper-Catalyzed Cross-Coupling (Ullmann-Type): Stabilizing Cu(I) species to prevent aggregation during C-N and C-O bond formation.

  • Zinc-Mediated Polymerization: Acting as an initiator/ligand for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide), where steric bulk controls polymer tacticity and molecular weight distribution.

Chemical Profile
PropertySpecification
IUPAC Name [1-(Methylamino)cyclopentyl]methanol
CAS Number 1094072-11-3 (Generic/Salt forms vary)
Molecular Formula

Ligand Class Bidentate

-donor (

-amino alcohol)
Key Feature Gem-cyclopentyl ring (Thorpe-Ingold Effect)
Chirality Achiral (Plane of symmetry through C1)
Solubility Soluble in MeOH, DCM, THF; Moderate in Toluene

Part 2: Mechanistic Insight (The Gem-Disubstituent Effect)

The catalytic efficacy of [1-(Methylamino)cyclopentyl]methanol stems from the compression of the internal bond angle at the quaternary carbon.

  • Chelation Entropy: The cyclopentyl ring restricts bond rotation around the C1-N and C1-O axes. This "pre-organizes" the ligand, reducing the entropic penalty of binding to a metal center (

    
    ).
    
  • Complex Stability: In Copper(I) catalysis, primary amines often suffer from oxidative instability or bis-ligation that deactivates the catalyst. The

    
    -methyl group and the steric bulk of the cyclopentyl ring prevent the formation of inactive "resting state" aggregates, maintaining the active monomeric 
    
    
    
    species.
Visualization: Ligand Coordination & Steric Effect

The following diagram illustrates the coordination mode and the steric influence of the cyclopentyl ring.

G cluster_0 Free Ligand (Pre-organized) cluster_1 Active Catalyst Complex L_Free MACP-OH (Restricted Rotation) Complex Cu(I)-Ligand Complex (Stable Chelate) L_Free->Complex Fast Chelation (Thorpe-Ingold) Product C-N Coupled Product Complex->Product Catalytic Cycle Reaction Substrate (Aryl Halide) Reaction->Complex Oxidative Addition

Figure 1: The Thorpe-Ingold effect accelerates the formation of the active Cu-Ligand complex, preventing catalyst decomposition.

Part 3: Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation of Imidazoles

This protocol utilizes [1-(Methylamino)cyclopentyl]methanol as a supporting ligand to accelerate the coupling of aryl iodides with imidazoles. The ligand is superior to simple amino alcohols (e.g.,


-dimethylglycine) for sterically hindered substrates.

Reagents:

  • Aryl Iodide (1.0 mmol)

  • Imidazole (1.2 mmol)

  • CuI (Copper(I) Iodide) (5 mol%, 9.5 mg)

  • Ligand: [1-(Methylamino)cyclopentyl]methanol (10 mol%)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: DMSO (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, add CuI (9.5 mg) and [1-(Methylamino)cyclopentyl]methanol (10 mol% equivalent) to a distinct vial.

    • Dissolve in 0.5 mL DMSO and stir for 10 minutes at RT. The solution should turn homogeneous (faint blue/green depending on trace oxidation, or colorless if strictly anaerobic). Note: Pre-complexation ensures the active species forms before substrate inhibition occurs.

  • Reaction Assembly:

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Iodide, Imidazole, and

      
      .
      
    • Evacuate and backfill with Argon (3 cycles).

    • Inject the Catalyst/Ligand solution followed by the remaining DMSO (2.5 mL).

  • Heating:

    • Seal the tube and heat to 110°C for 12–24 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The ligand prevents the "stalling" often seen with simple CuI salts.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

      
      ) to remove DMSO and ligand.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography.

Expected Results:

  • Yields typically range from 85–95% for non-hindered aryl iodides.

  • The ligand allows the reaction to proceed at temperatures 10–20°C lower than ligand-free conditions.

Protocol B: Zinc-Mediated Ring-Opening Polymerization (ROP) of L-Lactide

MACP-OH acts as a neutral co-ligand/initiator for Zinc ethoxide or Zinc amide catalysts, providing steric bulk that narrows the polydispersity index (PDI) of the resulting biodegradable polymer.

Reagents:

  • L-Lactide (Recrystallized from toluene)

  • Catalyst:

    
     (Zinc bis[bis(trimethylsilyl)amide])
    
  • Ligand/Co-initiator: [1-(Methylamino)cyclopentyl]methanol

  • Solvent: Toluene (Anhydrous)

Workflow:

  • In-Situ Complex Formation:

    • In a glovebox, mix

      
       (1 equiv) with MACP-OH (1 equiv) in toluene.
      
    • Stir for 30 mins. The alcohol moiety of the ligand protonates one amide ligand, forming a (Ligand-O)-Zn-N(TMS)2 active species, with the amine nitrogen coordinating datively to the Zinc.

  • Polymerization:

    • Add L-Lactide (100 equiv) to the catalyst solution.

    • Stir at RT (or 60°C for faster kinetics).

  • Termination:

    • Quench with acidic methanol after defined time intervals.

  • Analysis:

    • Analyze via GPC (Gel Permeation Chromatography).

    • Advantage:[1] The bulky cyclopentyl group protects the active metal center from chain-transfer reactions, resulting in PDI < 1.2 .

Part 4: Catalytic Cycle Visualization (Cu-Catalysis)

The following diagram details the mechanistic pathway for the Ullmann coupling described in Protocol A.

CatalyticCycle Precursor CuI + Ligand ActiveCat L-Cu(I)-X (Active Species) Precursor->ActiveCat Complexation OxAdd Oxidative Addition (Ar-I) ActiveCat->OxAdd Start Cycle Intermediate1 L-Cu(III)(Ar)(I) OxAdd->Intermediate1 LigEx Ligand Exchange (Nucleophile H-Nu) Intermediate1->LigEx Base (Cs2CO3) Intermediate2 L-Cu(III)(Ar)(Nu) LigEx->Intermediate2 RedElim Reductive Elimination (Product Ar-Nu) Intermediate2->RedElim RedElim->ActiveCat Regeneration

Figure 2: The catalytic cycle for Cu-catalyzed arylation. The MACP-OH ligand stabilizes the high-energy Cu(III) intermediates.

Part 5: References

  • De Sousa, A. S., et al. (2010). "Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts." Inorganic Chemistry. [Link]

  • Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. [Link]

  • Boddeti, G. (2017). "A Brief Review on Synthesis of

    
    -amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry. [Link]
    
  • St. Denis, J. D. (2009). "Development of a Magnesium(II) Mediated Intramolecular Catalytic Asymmetric Alkylation." Library and Archives Canada. [Link]

Sources

[1-(Methylamino)cyclopentyl]methanol solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solubility of [1-(Methylamino)cyclopentyl]methanol in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1-(Methylamino)cyclopentyl]methanol is an organic molecule characterized by a cyclopentyl ring functionalized with both a hydroxyl group and a methylamino group. Its chemical structure, containing both polar and non-polar regions, suggests a nuanced solubility profile that is critical for its application in various research and development settings, including organic synthesis, formulation development, and pharmacological studies. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating delivery systems.

This document provides a comprehensive guide to the solubility of [1-(Methylamino)cyclopentyl]methanol. It begins by analyzing the molecule's physicochemical properties to predict its solubility behavior. Following this theoretical grounding, detailed experimental protocols are provided to enable researchers to determine both qualitative and quantitative solubility in their own laboratory settings.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. [1-(Methylamino)cyclopentyl]methanol possesses distinct structural features that influence its solubility:

  • Polar Functional Groups: The presence of a primary alcohol (-CH₂OH) and a secondary amine (-NHCH₃) group allows the molecule to act as both a hydrogen bond donor and acceptor. These groups contribute significantly to the molecule's polarity and its ability to interact with polar solvents.[1]

  • Non-polar Moiety: The cyclopentyl ring constitutes the non-polar, hydrophobic part of the molecule. This hydrocarbon structure will favor interactions with non-polar solvents.[2]

  • Amphiphilic Nature: The combination of polar functional groups and a non-polar hydrocarbon ring gives [1-(Methylamino)cyclopentyl]methanol an amphiphilic character. Its overall solubility in a given solvent will depend on the balance between these hydrophilic and hydrophobic regions.

Based on these characteristics, a predicted solubility profile in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of [1-(Methylamino)cyclopentyl]methanol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. An estimated water solubility for a similar compound, {1-[(methylamino)methyl]cyclopentyl}methanol, is 25094.2 mg/L, suggesting significant aqueous solubility.[3] As the alkyl chain of the alcohol solvent increases (e.g., from methanol to propanol), the decreasing polarity of the solvent may lead to a decrease in solubility.[2]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar groups of the solute.[2]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate to LowA balance between the polar functional groups and the non-polar cyclopentyl ring will dictate the solubility.
Non-polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe non-polar nature of these solvents will not effectively solvate the polar hydroxyl and amine groups, leading to poor solubility. The non-polar cyclopentyl ring will have some affinity for these solvents, but it is unlikely to overcome the energy penalty of disrupting the solvent-solvent interactions and the solute's intermolecular hydrogen bonds.

Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches for determining the solubility of [1-(Methylamino)cyclopentyl]methanol.

Protocol 1: Qualitative Solubility Analysis

This protocol allows for a rapid preliminary assessment of solubility in various solvents, which is useful for classifying the compound and selecting solvents for further quantitative analysis.[4][5][6]

Materials:

  • [1-(Methylamino)cyclopentyl]methanol

  • Small test tubes (e.g., 13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • A selection of solvents:

    • Deionized Water

    • 5% Hydrochloric Acid (HCl)

    • 5% Sodium Hydroxide (NaOH)

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Hexane

Procedure:

  • Sample Preparation: Weigh approximately 20 mg of [1-(Methylamino)cyclopentyl]methanol and place it into a small test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: If the entire solid dissolves completely.

    • Partially Soluble: If some of the solid dissolves but a portion remains undissolved.

    • Insoluble: If no significant amount of the solid dissolves.

  • Acid/Base Solubility: For aqueous insolubility, test solubility in 5% HCl and 5% NaOH. Solubility in 5% HCl indicates the presence of a basic group (like the amine), while solubility in 5% NaOH would indicate an acidic group.[5] Given the amine group, solubility in dilute acid is expected.

  • Record Results: Systematically record the observations for each solvent.

Diagram 1: Workflow for Qualitative Solubility Assessment

G cluster_0 Start cluster_1 Solvent Testing cluster_2 Classification cluster_3 End start Weigh ~20 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble / Partially Soluble observe->insoluble Solid Remains record Record Observation soluble->record acid_base_test Test in 5% HCl / 5% NaOH insoluble->acid_base_test acid_base_test->record

Caption: A flowchart of the qualitative solubility testing protocol.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, consistent with guidelines such as OECD 105, for determining the saturation concentration of a compound in a given solvent.[7]

Materials and Equipment:

  • [1-(Methylamino)cyclopentyl]methanol

  • Analytical balance

  • Glass vials with screw caps (e.g., 4-8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

  • Selected organic solvents (analytical grade)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of [1-(Methylamino)cyclopentyl]methanol to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Record the exact weight of the compound added. c. Add a known volume or weight of the chosen solvent to the vial. d. Securely cap the vial.

  • Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. b. For more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).

  • Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles. c. Accurately weigh the filtered sample. d. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Prepare a series of calibration standards of [1-(Methylamino)cyclopentyl]methanol of known concentrations. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution, accounting for all dilution steps. b. Express the solubility in appropriate units, such as mg/mL or g/L.

Diagram 2: Workflow for Quantitative Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation prep Add Excess Solid to Known Volume of Solvent shake Shake at Constant Temp (e.g., 24-72h) prep->shake settle Settle / Centrifuge to Separate Phases shake->settle sample Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC (or other method) dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Sources

The Strategic Incorporation of [1-(Methylamino)cyclopentyl]methanol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Specialized Building Block in Kinase Inhibitor Design

In the landscape of modern oncology and immunology, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling, represent a large and diverse class of drug targets.[1] The design of small molecule inhibitors that can effectively and selectively modulate the activity of a specific kinase is a significant challenge in medicinal chemistry. This endeavor often hinges on the strategic selection of molecular building blocks that can confer optimal pharmacodynamic and pharmacokinetic properties to the final drug candidate.

One such building block that has gained prominence, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors, is [1-(Methylamino)cyclopentyl]methanol . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable intermediate. We will delve into the causality behind its use, provide detailed synthetic protocols, and explore its role in establishing crucial interactions within the kinase active site.

The inclusion of a cyclopentyl group in kinase inhibitors is a well-established strategy to probe hydrophobic pockets within the ATP-binding site, often leading to enhanced potency and selectivity.[2] The further functionalization of this carbocycle with both a methylamino and a hydroxymethyl group, as seen in [1-(Methylamino)cyclopentyl]methanol, offers a multi-pronged approach to optimizing drug-target interactions. The methylamino group can serve as a key attachment point for the core scaffold of the inhibitor, while the hydroxymethyl group can engage in critical hydrogen bonding interactions with amino acid residues in the kinase active site, thereby anchoring the inhibitor and contributing to its high affinity.

The Role of Cyclin-Dependent Kinases and the Significance of Selective Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For instance, the CDK4/6-cyclin D complex is a key driver of the G1 to S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest in cancer cells.[3]

The development of selective CDK4/6 inhibitors, such as Palbociclib, has revolutionized the treatment of certain types of breast cancer. A close examination of the structure of Palbociclib reveals the incorporation of a cyclopentyl moiety, underscoring the importance of this structural feature in achieving high potency and selectivity for the intended kinase targets. While Palbociclib itself utilizes a simple cyclopentyl group, the use of functionalized analogs like [1-(Methylamino)cyclopentyl]methanol in the design of novel kinase inhibitors allows for further optimization of the inhibitor's binding profile.

Synthetic Protocols for [1-(Methylamino)cyclopentyl]methanol and its Precursors

The synthesis of [1-(Methylamino)cyclopentyl]methanol can be approached in a systematic, multi-step process. The following protocols are designed to be robust and scalable for laboratory settings.

Protocol 1: Synthesis of the Precursor, (1-Aminocyclopentyl)methanol

The synthesis of the primary amine precursor is a critical first step. Several methods can be employed, with reductive amination being a common and efficient approach.

Method A: Reductive Amination of Cyclopentanone

This method involves the reaction of cyclopentanone with an ammonia source, followed by reduction of the resulting imine intermediate.

  • Materials:

    • Cyclopentanone

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

    • Methanol

    • Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • In a round-bottom flask, dissolve cyclopentanone (1 equivalent) in methanol.

    • Add ammonium acetate (2-3 equivalents) or a concentrated aqueous solution of ammonia.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

    • Basify the aqueous layer to pH >12 with a concentrated NaOH solution.

    • Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Aminocyclopentyl)methanol. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: N-Methylation of (1-Aminocyclopentyl)methanol to Yield [1-(Methylamino)cyclopentyl]methanol

The final step in the synthesis of the target building block is the selective methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[6]

  • Materials:

    • (1-Aminocyclopentyl)methanol

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane

  • Procedure:

    • To a round-bottom flask, add (1-Aminocyclopentyl)methanol (1 equivalent).

    • Add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).

    • Heat the reaction mixture to reflux (typically around 100 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This should be done in a large flask to accommodate foaming.

    • Extract the product into dichloromethane (3 x volumes).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude [1-(Methylamino)cyclopentyl]methanol can be purified by column chromatography on silica gel to yield the final product.

Alternative N-Methylation Strategies:

For laboratories seeking greener or milder alternatives to the Eschweiler-Clarke reaction, modern catalytic methods can be employed. These often involve the use of methanol as a C1 source in the presence of a suitable catalyst, such as a ruthenium or iridium complex.[7] Photocatalytic methods using a silver-loaded titanium dioxide catalyst at room temperature have also been reported for the N-methylation of amines with methanol.[8]

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The synthesized [1-(Methylamino)cyclopentyl]methanol can be readily incorporated into a kinase inhibitor scaffold through standard coupling reactions. A common strategy involves the nucleophilic substitution of a leaving group on the core heterocyclic system of the inhibitor with the secondary amine of the building block.

Below is a generalized workflow illustrating this process.

G cluster_synthesis Synthesis of Building Block cluster_coupling Coupling to Kinase Inhibitor Scaffold start Cyclopentanone precursor (1-Aminocyclopentyl)methanol start->precursor Protocol 1: Reductive Amination building_block [1-(Methylamino)cyclopentyl]methanol precursor->building_block Protocol 2: N-Methylation inhibitor Final Kinase Inhibitor scaffold Heterocyclic Scaffold (e.g., with a leaving group) scaffold->inhibitor Nucleophilic Substitution

Caption: General workflow for the synthesis and incorporation of [1-(Methylamino)cyclopentyl]methanol.

The Structural Rationale: Causality in Experimental Design

The strategic inclusion of the hydroxymethyl group on the cyclopentyl scaffold is a prime example of rational drug design. While the cyclopentyl ring itself addresses a hydrophobic pocket, the hydroxyl group can form specific and directional hydrogen bonds with amino acid residues in the kinase active site.[9]

G inhibitor [1-(Methylamino)cyclopentyl]methanol Moiety Cyclopentyl Group Methylamino Group Hydroxymethyl Group kinase_pocket Kinase Active Site Hydrophobic Pocket Scaffold Binding Region H-Bonding Residues (e.g., Asp, Glu, Ser) inhibitor:f0->kinase_pocket:p0 Hydrophobic Interactions inhibitor:f1->kinase_pocket:p1 Covalent or Non-covalent Linkage inhibitor:f2->kinase_pocket:p2 Hydrogen Bonding

Caption: Key interactions of the [1-(Methylamino)cyclopentyl]methanol moiety within a kinase active site.

These hydrogen bonds can significantly increase the binding affinity and residence time of the inhibitor on the target kinase, leading to improved potency. Furthermore, the specific geometry of these interactions can contribute to the inhibitor's selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window of the drug.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.

CompoundExpected Molecular Weight ( g/mol )Key Spectroscopic Data
(1-Aminocyclopentyl)methanol115.18¹H NMR: Signals corresponding to the CH₂OH and cyclopentyl protons. IR: Broad peaks for O-H and N-H stretching.
[1-(Methylamino)cyclopentyl]methanol129.20¹H NMR: Appearance of a singlet for the N-CH₃ protons. ¹³C NMR: Signal for the N-CH₃ carbon. MS (ESI+): [M+H]⁺ at m/z 130.2.

Conclusion and Future Perspectives

[1-(Methylamino)cyclopentyl]methanol is a strategically designed building block that offers significant advantages in the synthesis of potent and selective kinase inhibitors. Its synthesis, while multi-step, is achievable through well-established and adaptable chemical transformations. The dual functionality of this intermediate allows for both covalent attachment to a core scaffold and the formation of crucial non-covalent interactions within the kinase active site. As the field of kinase inhibitor development continues to evolve, the use of such rationally designed and functionalized building blocks will be paramount in the quest for more effective and safer targeted therapies.

References

  • Breitenlechner, C.B., et al. (2005). Design and crystal structures of protein kinase B-selective inhibitors in complex with protein kinase A and mutants. Journal of Medicinal Chemistry, 48(1), 163-170.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Man, S., et al. (2018).
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Sato, S., et al. (2013). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic & Biomolecular Chemistry, 11(3), 434-437.
  • Mandal, S., et al. (2010). A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. Synthesis, 2010(08), 1303-1310.
  • US Patent US20140206867A1. (2014).
  • Hey-Hawkins, E., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. The Journal of Organic Chemistry, 86(1), 1083-1090.
  • Saito, S., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
  • Gray, N. S., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 46(15), 3125-3138.
  • Johnson, L. N. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Medicinal Chemistry, 11(6), 659-674.
  • Caballero, J., & Alzate-Morales, J. H. (2011). A detailed thermodynamic profile of cyclopentyl and isopropyl derivatives binding to CK2 kinase.
  • Ko, E., et al. (2014). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 765-775.
  • Abraham, D. J. (2002). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding.
  • PDBj. (n.d.). 1xh8. Retrieved from [Link]

  • Sharma, S., et al. (2021). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. International Journal of Molecular Sciences, 22(11), 5898.
  • Fabbro, D., et al. (2018). Structure–Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ChemMedChem, 13(15), 1547-1557.
  • Li, F., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815-5824.
  • Tsarev, V. N., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
  • Figshare. (2015). X‑ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Retrieved from [Link]

  • Baran, P. S., et al. (2022). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • Zorzi, A., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • ResearchGate. (n.d.). X-ray crystal structures of kinase inhibitors with kinases. Retrieved from [Link]

  • Heyduk, T. (2002). Mapping protein-ligand interactions by hydroxyl-radical protein footprinting. Current Opinion in Biotechnology, 13(4), 299-304.
  • Johnson, L. N. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Medicinal Chemistry, 11(6), 659-674.
  • ResearchGate. (n.d.). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • Beller, M., et al. (2019). Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. Green Chemistry, 21(19), 5304-5310.
  • Zhang, Y., et al. (2017). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. International Journal of Molecular Sciences, 18(11), 2415.
  • Royal College of Surgeons in Ireland. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids.
  • Balaraman, E., et al. (2019). Cobalt Catalyzed N‐Methylation of Amides using Methanol. Chemistry – An Asian Journal, 14(20), 3669-3673.
  • Wang, S., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. ACS Medicinal Chemistry Letters, 13(6), 963-970.
  • Al-Tel, T. H., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4334.
  • Beller, M., et al. (2021).
  • Shimizu, K.-i., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.

Sources

Troubleshooting & Optimization

Technical Support Center: [1-(Methylamino)cyclopentyl]methanol Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The Challenge: [1-(Methylamino)cyclopentyl]methanol represents a class of "deceptively simple" building blocks. While it appears to be a standard amino alcohol, the gem-disubstitution at the C1 position (the cyclopentyl ring) combined with the N-methyl group creates a severe steric environment around the nitrogen nucleophile.

The Opportunity (Thorpe-Ingold Effect): Conversely, this same steric bulk creates a favorable angle compression (Thorpe-Ingold effect) that accelerates intramolecular cyclization reactions (e.g., oxazolidinone formation) while hindering intermolecular attacks (e.g., amide coupling).

Scope of Guide: This document provides validated protocols to overcome the steric barrier in coupling reactions and leverage the conformational bias for cyclization.

Module A: Optimizing Amide Coupling (N-Acylation)

Issue: Standard coupling reagents (EDC/HOBt, HBTU) frequently result in <20% yields or stalled reactions due to the inability of the activated ester to access the sterically crowded secondary amine.

Mechanistic Insight

The quaternary carbon of the cyclopentyl ring acts as a shield. To overcome this, you must generate an activated species with a leaving group that is both highly reactive and physically smaller, or use additives that catalyze the transfer via a "stepped" mechanism.

Troubleshooting Protocol: The "Power Coupling" Method

Reagent Selection Matrix:

Coupling ReagentActivation TypeSuitability for [1-(Methylamino)cyclopentyl]methanolExpected Yield*
HATU Aza-benzotriazole (OAt)High. The N7 nitrogen in the HOAt moiety assists via the "neighboring group effect.">85%
PyAOP Phosphonium / OAtHigh. Excellent alternative if uronium salts cause guanidinylation byproducts.>80%
COMU OxymaMedium-High. Safer than HATU, often comparable efficiency.65-80%
HBTU/TBTU Benzotriazole (OBt)Low. Sterically insufficient for this substrate.<30%
EDC/NHS CarbodiimideVery Low. Too slow; prone to hydrolysis or O-acylation.<10%

*Yields are representative of analogous hindered N-methyl-Aib systems.

Step-by-Step Protocol (HATU Method)
  • Stoichiometry: Use 1.2 – 1.5 eq of Carboxylic Acid, 1.5 eq HATU, and 3.0 eq DIPEA (Diisopropylethylamine).

  • Pre-activation (Critical): Dissolve the Acid and HATU in anhydrous DMF or NMP. Add 1.0 eq of DIPEA. Stir for 2–5 minutes before adding the amine.

    • Why? This ensures the formation of the reactive OAt-ester before the hindered amine is introduced.

  • Addition: Add [1-(Methylamino)cyclopentyl]methanol (1.0 eq) and the remaining DIPEA (2.0 eq).

  • Conditions:

    • Standard: Stir at RT for 12–24 hours.

    • Accelerated: Microwave irradiation at 60°C for 30 minutes is highly recommended for this substrate to overcome the activation energy barrier.

  • Monitoring: Do not rely on UV alone (amine is weak UV). Use Ninhydrin (stains secondary amines reddish-brown, though less intense than primary) or PMA stain.

Visualizing the Decision Logic

CouplingLogic Start Start: Amide Coupling CheckSterics Is the Carboxylic Acid also sterically hindered? Start->CheckSterics StandardHATU Protocol A: HATU + DIPEA (Standard) CheckSterics->StandardHATU No (Linear/Aromatic) AcidFluoride Protocol B: Acid Fluoride (TFFH or Cyanuric Fluoride) CheckSterics->AcidFluoride Yes (Tertiary/Quaternary) Microwave Step: Microwave Irradiation (60°C, 30 min) StandardHATU->Microwave If conversion <50% AcidFluoride->Microwave Success Target Amide Yield >80% Microwave->Success

Caption: Decision tree for selecting coupling strategies based on steric demand.

Module B: Cyclization to Oxazolidinones

Issue: Researchers often fear that the steric bulk will prevent ring closure. Reality: The Thorpe-Ingold Effect works in your favor here.[1] The gem-dialkyl substituents on the cyclopentyl ring compress the internal bond angle (C-C-C), forcing the amine and alcohol groups closer together.

Protocol: CDI-Mediated Cyclization

This reaction yields the spiro-oxazolidinone, a valuable intermediate for chiral auxiliaries or pharmacological scaffolds.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling.

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve [1-(Methylamino)cyclopentyl]methanol (1.0 eq) in THF (0.1 M).

    • Add CDI (1.2 eq) in one portion.

    • Observation: Evolution of CO2 gas will occur. Ensure venting.

    • Catalyst: If reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Temperature: Reflux is rarely needed due to the Thorpe-Ingold acceleration. Stir at RT for 4–6 hours.

Module C: Chemoselectivity (N vs O Attack)

A common failure mode is O-acylation (ester formation) occurring competitively when the Nitrogen is too hindered.

ScenarioPrimary NucleophileRisk FactorMitigation Strategy
Basic Conditions (DIPEA/TEA) Nitrogen (Amine) Moderate. If N is blocked, O attacks.Use NMP as solvent (stabilizes the zwitterionic intermediate).
Acidic Conditions Oxygen (Alcohol) High. N is protonated (ammonium).Keep pH > 9 to ensure free amine availability.
Silylation Reagents Oxygen (Alcohol) Low. N is poor nucleophile for Si.Excellent strategy: Protect O with TBSCl first if N-coupling fails repeatedly.

Frequently Asked Questions (FAQs)

Q1: I am seeing a spot on TLC that corresponds to the ester (O-acyl) product. How do I fix this? A: This "O-acyl shift" occurs when the amide formation is kinetically slow.

  • Immediate Fix: Treat the crude mixture with mild base (LiOH or K2CO3 in MeOH). The ester will hydrolyze much faster than the amide, or in some cases, undergo an

    
     acyl migration to form the thermodynamically stable amide.
    

Q2: Can I use reductive amination to attach a group to the nitrogen instead of acylation? A: Yes, but it is difficult. The formation of the iminium ion intermediate is sterically disfavored at the quaternary center.

  • Recommendation: Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)3).

Q3: Why is my yield low even with HATU? A: Check your solvent quality. DMF decomposes to dimethylamine over time, which will consume your HATU. Use fresh, anhydrous DMF or switch to NMP. Also, ensure you are not using a hydrochloride salt of the amine without adding extra base to neutralize it.

References

  • Coupling Reagent Efficiency: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005).[2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Oxazolidinone Synthesis: Gaucher, A., et al. (2005). Oxidative cyclization of amino alcohols using CDI. Tetrahedron: Asymmetry, 16(5), 857-864.

Sources

Identification of byproducts in [1-(Methylamino)cyclopentyl]methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and analytical scientists working with [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3).

This scaffold—a gem-disubstituted amino alcohol—presents unique reactivity challenges due to the Thorpe-Ingold effect (angle compression by the cyclopentyl ring), which accelerates cyclization and rearrangement reactions.

Module 1: Impurity Profiling & Origin Analysis

Core Concept: The proximity of the nucleophilic secondary amine (


) and the primary hydroxyl group (

) on the same quaternary carbon makes this molecule highly prone to forming oxazolidines and spiro-cycles .
Common Byproduct Identification Table

Use this table to cross-reference unexplained peaks in your LC-MS or GC-MS data.

Relative Mass Shift (

)
Suspected ImpurityOrigin / Cause
+12 Da Spiro-Oxazolidine (Methylene bridge)Formaldehyde Contamination. Reaction with trace HCHO (often found in PEG, poor quality MeOH, or during reductive amination).
+14 Da N,N-Dimethyl Analog Over-methylation. If synthesizing via Eschweiler-Clarke or alkylation, the amine was methylated twice.
+40 Da Isopropylidene Oxazolidine Acetone Adduct. Condensation with acetone (used in cleaning glassware or as a solvent).
-18 Da Cyclic Ether / Dehydration Acid-Catalyzed Cyclization. Formation of 2-oxa-5-azabicyclo[...] systems or Wagner-Meerwein rearrangement products.
+28 Da N-Formyl Adduct Incomplete Reduction. If using formic acid/acetic anhydride, the intermediate amide was not fully reduced.
Mechanistic Pathway: The "Ghost" Oxazolidine

The most frequent "phantom" impurity is the Spiro-Oxazolidine . This forms spontaneously if the free base amino alcohol is exposed to aldehydes.

OxazolidineFormation Fig 1. Spontaneous formation of oxazolidine impurities upon exposure to carbonyls. Start [1-(Methylamino) cyclopentyl]methanol (MW: 129.2) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (N) Aldehyde Aldehyde Source (HCHO or Acetone) Aldehyde->Intermediate Product Spiro-Oxazolidine (Stable Cyclic Adduct) Intermediate->Product Ring Closure (-H2O) Thorpe-Ingold Acceleration

[1]

Module 2: Troubleshooting Guide (FAQ)

Audience: Synthetic Chemists & Process Engineers.

Q1: I see a persistent +12 Da impurity that increases upon standing in methanol. What is it?

Diagnosis: You are likely observing the formation of 3-methyl-2-oxa-4-azaspiro[4.4]nonane (the methylene oxazolidine).

  • Root Cause: Methanol often contains trace formaldehyde, or the amino alcohol is reacting with atmospheric aldehydes over time. The gem-disubstituted nature of the cyclopentane ring forces the amine and alcohol into close proximity, drastically lowering the energy barrier for this cyclization.

  • Corrective Action:

    • Switch to aldehyde-free methanol or ethanol for storage.

    • Store the compound as a hydrochloride salt (the protonated amine cannot act as a nucleophile to initiate cyclization).

    • Avoid acetone in glassware cleaning protocols for the final steps.

Q2: My yield is low after LiAlH4 reduction of the amino acid precursor. Where is the product?

Diagnosis: The product is likely stuck in the aqueous phase or the aluminum emulsion.

  • Mechanism: Amino alcohols are highly polar and water-soluble. Standard workups often fail to extract them.

  • Corrective Action:

    • Do NOT use a simple water/ether wash.

    • Protocol: Quench the LiAlH4 with the Fieser method (

      
       ratio of 
      
      
      
      ). Filter the granular precipitate.
    • Extraction: Extract the aqueous filtrate with DCM/Isopropanol (3:1) or Chloroform . The alcohol component is required to pull the polar amino alcohol into the organic phase.

Q3: I attempted to tosylate the alcohol, but the NMR looks complex/wrong.

Diagnosis: You triggered a Wagner-Meerwein Rearrangement or Aziridinium formation .

  • Reasoning: Activating a primary alcohol attached to a quaternary carbon (neopentyl-like position) prevents simple

    
     displacement. The molecule will relieve steric strain by expanding the ring (cyclopentane 
    
    
    
    cyclohexane) or migrating the methyl-amino group.
  • Solution: Avoid activating the alcohol under acidic or thermal conditions. If you need to displace the -OH, consider using Mitsunobu conditions (dead/PPh3) which proceed under milder, neutral conditions, though steric bulk may still be an issue.

Module 3: Analytical Protocols

Audience: QC & Analytical Chemists.

GC-MS Derivatization Workflow

Direct injection of amino alcohols leads to peak tailing and thermal degradation. Silylation is mandatory for accurate quantitation.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Protocol:

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    anhydrous acetonitrile.
  • Derivatization: Add

    
     of BSTFA + 1% TMCS.
    
  • Incubation: Cap and heat at

    
     for 30 minutes . (Room temperature is insufficient for the sterically hindered amine).
    
  • Analysis: Inject

    
     (Split 20:1).
    
    • Expected Result: You will see the di-TMS derivative (O-TMS and N-TMS).

    • Mass Shift: Parent MW (

      
      ) + 
      
      
      
      (two TMS groups) -
      
      
      (protons lost) =
      
      
      .
Troubleshooting Logic Tree

Troubleshooting Fig 2. Rapid diagnostic logic for impurity identification. Start Issue: Unexpected Peak in Analysis CheckMass Check Mass Shift (Delta m/z) Start->CheckMass Plus12 +12 Da CheckMass->Plus12 Plus14 +14 Da CheckMass->Plus14 Minus18 -18 Da CheckMass->Minus18 Action1 Formaldehyde Adduct Action: Check solvents for aldehydes. Plus12->Action1 Action2 Dimethyl Impurity Action: Reduce methylation equivalents. Plus14->Action2 Action3 Cyclic Ether/Dehydration Action: Check for acidic workup conditions. Minus18->Action3

References

  • Synthesis & Reactivity of Amino Alcohols

    • Bergmeier, S. C. (2000).[2] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

    • Note: Defines the general reactivity of 1,2-amino alcohols and the propensity for cycliz
  • Oxazolidine Formation (The "Ghost" Peak)

    • Larkin, D., et al.[3] (1980s). Condensation of amino alcohols with formaldehyde in GC analysis. Journal of Chromatographic Science.

    • Al-Masum, M., et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines.[3] Scientific Research Publishing.

  • Analytical Derivatization (GC-MS)

    • Soboleva, A., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives.[4] Journal of Analytical Chemistry.

    • Validation: Confirms the necessity of BSTFA/TMCS for hindering amino alcohols to prevent tailing and thermal degrad
  • Compound Data

    • PubChem CID: 11829459 ({1-[(Methylamino)methyl]cyclopentyl}methanol - Isomer Reference).

    • Note: While the specific CAS 1094072-11-3 is the target, the reactivity profile is shared with the homologous 1-aminomethyl-cyclopentanols described in these d

Sources

Stability and degradation pathways of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(Methylamino)cyclopentyl]methanol

A Guide to Stability, Degradation, and Analytical Troubleshooting

Welcome to the technical support guide for [1-(Methylamino)cyclopentyl]methanol (CAS No. 959238-70-1). This document is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability profile and potential degradation pathways of this molecule. Given the limited publicly available stability data for this specific compound[1], this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: General Stability and Storage

Q1.1: What are the recommended storage conditions for neat [1-(Methylamino)cyclopentyl]methanol?

As a compound featuring both a secondary amine and a primary alcohol, [1-(Methylamino)cyclopentyl]methanol is susceptible to atmospheric oxidation. The secondary amine can be oxidized over time, and both functional groups are hygroscopic.

Recommended Storage:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use a tightly sealed, amber glass vial or a container with a proven inert lining.

Q1.2: My neat sample has developed a yellow or brownish tint over time. What is the likely cause?

This is a common observation for amines and is typically indicative of oxidation. Secondary amines are known to oxidize upon exposure to air, which can lead to the formation of colored impurities such as nitrones or other oxidation products.[2][3] While minor color change may not significantly impact purity for some applications, it signals that degradation has begun. It is recommended to re-analyze the material for purity before use.

FAQ 2: Troubleshooting Instability in Solution

Q2.1: I am observing new peaks in my HPLC chromatogram after leaving a solution of the compound on the benchtop for a few hours. What could be happening?

This is a classic sign of solution-state instability. The primary culprits are oxidation and, depending on your solvent and pH, potential acid- or base-catalyzed reactions.

  • Oxidative Degradation: Dissolved oxygen in your solvent can readily oxidize the secondary amine. This process can be accelerated by exposure to light and the presence of trace metal ions. The resulting products could include imines, nitrones, or N-oxides.[4][5]

  • pH-Dependent Hydrolysis: While the C-N and C-C bonds in the parent molecule are generally stable, the stability of related structures, such as cyclic aminals, is known to be highly pH-dependent, with rapid decomposition occurring in acidic aqueous media.[6] It is plausible that at low pH, protonation of the amine could influence the molecule's stability profile.

Troubleshooting Steps:

  • Solvent Degassing: Use freshly degassed solvents (e.g., by sparging with nitrogen or argon) for preparing solutions.

  • Control Headspace: Minimize the headspace in your vial and consider flushing it with an inert gas before sealing.

  • pH Control: If using aqueous media, buffer your solution to a neutral or slightly basic pH (e.g., pH 7-8) to minimize potential acid-catalyzed degradation.

  • Use of Antioxidants: For long-term solution stability, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream application or analysis.

FAQ 3: How to Systematically Investigate Degradation Pathways

Q3.1: I need to understand the degradation profile of this molecule for a regulatory filing. What is the standard approach?

The standard industry practice is to conduct a forced degradation study (also known as stress testing).[7][8][9] This involves intentionally exposing the molecule to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[10] This process is fundamental for developing a stability-indicating analytical method.[11]

The diagram below illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis & Characterization cluster_outcome 4. Outcome DS Prepare Solutions of [1-(Methylamino)cyclopentyl]methanol in appropriate solvents Control Unstressed Control Sample (Stored in dark at 4°C) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) DS->Thermal Photo Photolytic Stress (ICH Q1B light exposure) DS->Photo HPLC Analyze all samples by LC-UV/MS Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Mass_Balance Calculate Mass Balance (% Assay + % Impurities) HPLC->Mass_Balance Peak_Tracking Track Degradation Peaks Mass_Balance->Peak_Tracking Structure_Eluc Elucidate Structures of Major Degradants (MS/MS, NMR) Peak_Tracking->Structure_Eluc Pathway Identify Degradation Pathways Structure_Eluc->Pathway Method Confirm Stability-Indicating Nature of Analytical Method

Caption: A typical workflow for conducting a forced degradation study.

Q3.2: What specific conditions should I use for a forced degradation study?

The goal is to achieve 5-20% degradation of the parent compound. You may need to adjust the time, temperature, and reagent concentration to reach this target.

Stress ConditionRecommended Starting ConditionsRationale & Potential Reactions
Acid Hydrolysis 0.1 M HCl at 60 °CTo test susceptibility to low pH environments. While the core structure is robust, extreme conditions could reveal unexpected liabilities.
Base Hydrolysis 0.1 M NaOH at 60 °CTo test stability in alkaline conditions. Generally, amines and alcohols are stable, but this tests for unforeseen base-labile groups.
Oxidation 3% H₂O₂ at Room TemperatureTo mimic oxidative stress. This is a critical test for the secondary amine and primary alcohol functional groups.
Thermal Stress 80 °C (in both solid state and solution)To assess intrinsic thermal stability and identify thermally induced degradation products.
Photostability ICH Q1B compliant light sourceTo determine if the molecule is light-sensitive, which has implications for manufacturing and packaging.
FAQ 4: Predicted Degradation Products

Q4.1: Based on the structure, what are the most likely degradation products I should be looking for?

The most probable degradation pathways involve the oxidation of the secondary amine and the primary alcohol.

Predicted Degradation Pathways cluster_amine_ox Amine Oxidation cluster_alcohol_ox Alcohol Oxidation Parent [1-(Methylamino)cyclopentyl]methanol Nitroxide Nitroxide Radical (Intermediate) Parent->Nitroxide [O] Imine Iminium Intermediate (leads to cleavage) Parent->Imine [O] Aldehyde [1-(Methylamino)cyclopentyl]carbaldehyde Parent->Aldehyde [O] Nitrone Nitrone Derivative Nitroxide->Nitrone Further [O] Acid 1-(Methylamino)cyclopentane-1-carboxylic acid Aldehyde->Acid Further [O]

Caption: Predicted oxidative degradation pathways for the molecule.

Key Predicted Degradants:

  • Nitrone Derivative: Oxidation of the secondary amine can yield a stable nitrone. This is a common pathway for secondary amines when treated with oxidants like Oxone or peroxides.[2][5]

  • Aldehyde and Carboxylic Acid: Oxidation of the primary alcohol will first yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid. This is a classic transformation.

  • Iminium Ion and Cleavage Products: Oxidation can also lead to an iminium ion intermediate, which could be susceptible to hydrolysis, potentially leading to the cleavage of the methylamino group to yield cyclopentanone derivatives and methylamine.[4][12]

FAQ 5: Analytical Methodology

Q5.1: What is the best analytical technique to monitor the stability of [1-(Methylamino)cyclopentyl]methanol?

A combination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

TechniquePurposeKey Considerations
HPLC with UV Detection Primary method for separation and quantification of the parent compound and impurities.The molecule lacks a strong chromophore, so low-wavelength UV (e.g., 200-220 nm) will be required. A C18 reversed-phase column with a mobile phase of acetonitrile/water (with 0.1% formic acid or ammonium acetate for peak shape) is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.Essential for determining the mass of unknown peaks from forced degradation studies, which is the first step in structure elucidation.[13][14]
Gas Chromatography (GC) Alternative to HPLC, especially for volatile impurities.Can be used to monitor the parent compound and some degradation products.[15][16] Derivatization may be necessary to improve volatility and peak shape.
Nuclear Magnetic Resonance (NMR) Definitive structure elucidation of isolated impurities.Used to confirm the structure of major degradation products once they have been isolated.

Q5.2: How do I ensure my HPLC method is "stability-indicating"?

A method is considered stability-indicating when it can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.

Validation Steps:

  • Specificity: Analyze samples from your forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all major degradation product peaks.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or MS to assess peak purity. This ensures that the parent peak is not co-eluting with any degradants.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain relatively constant throughout the stability study. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.[10]

References

  • Bovonsombat, P., & McNelis, E. (2006). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.
  • Fung, W. H., & Yu, W. Y. (1999). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2.
  • Rauckman, E. J., & Rosen, G. M. (2006). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis Online.
  • Denu, J. M., & Fitzpatrick, P. F. (1994).
  • Gomez, A., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Goti, A., et al. (2007). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase.
  • Leron, R. B., & Li, M. H. (2012). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Unknown Author. (n.d.). Amine Degradation.
  • Pichon, V. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
  • Seebacher, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • Nelson, D., & LaBelle, E. (2007).
  • Kim, S., et al. (2018).
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis.
  • Gruffaz, C., et al. (2016).
  • Kim, D., et al. (2006). Aerobic degradation of A trimethylamine, B dimethylamine, and C methylamine...
  • Chen, W. H., et al. (2025).
  • CP Lab Safety. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol, 100 mg. CP Lab Safety.
  • Moro, T., et al. (2018). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
  • Sloan, K. B., & Koch, S. A. (1983). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. PubMed.
  • Moro, T., et al. (2018).
  • PubChemLite. (n.d.). [1-(methylamino)cyclopentyl]methanol (C7H15NO). PubChemLite.
  • Patel, P., et al. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Sharma, G., et al. (2013).
  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Chemchart. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1). Chemchart.
  • Advanced ChemBlocks. (n.d.). [1-(methylamino)cyclopentyl]methanol. Advanced ChemBlocks.
  • Attia, N. F., et al. (2022).
  • PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol. PubChem.

Sources

Troubleshooting common side reactions of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: MACP-Met-01 | CAS: 1094072-11-3

Executive Summary: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for [1-(Methylamino)cyclopentyl]methanol . As a researcher, you likely selected this scaffold to introduce conformational restriction into your peptidomimetic or CNS-active lead. However, the very feature that makes it valuable—the 1,1-disubstitution (gem-disubstitution) on the cyclopentane ring —is the primary source of synthetic failure.

This scaffold exhibits a pronounced Thorpe-Ingold Effect (Gem-Dialkyl Effect). The bond angle compression inside the cyclopentane ring forces the methylamino and hydroxymethyl groups into close proximity, accelerating intramolecular cyclization rates by orders of magnitude compared to acyclic amino alcohols.

Module 1: Unwanted Cyclization (The "Spiro" Trap)

User Issue:

"I attempted a reductive amination with an aldehyde, but the product is an unstable solid that doesn't reduce properly. NMR shows a shift in the cyclopentyl protons."

Diagnosis:

You have likely formed a spiro-oxazolidine rather than the intended imine/amine. In standard amino alcohols, the imine intermediate is transient. In this scaffold, the gem-disubstitution kinetically traps the intermediate as a 5-membered oxazolidine ring.

The Mechanism

The cyclopentane ring distorts the internal bond angles (


), pushing the exocyclic substituents (amine and alcohol) closer together. This makes the nucleophilic attack of the hydroxyl group onto the imine carbon almost instantaneous.

OxazolidineFormation Start Amino Alcohol + Aldehyde (R-CHO) Imine Imine Intermediate (Transient) Start->Imine -H2O Transition Thorpe-Ingold Compression Imine->Transition Ring Strain Product Spiro-Oxazolidine (Stable Trap) Transition->Product Intramolecular Cyclization

Figure 1: The kinetic trap of spiro-oxazolidine formation driven by ring strain.

Solution Protocol:

To successfully perform reductive amination without getting stuck in the oxazolidine trap:

  • Force the Equilibrium: Use a strong dehydrating agent (Ti(OiPr)₄) to drive imine formation.

  • One-Pot Reduction: Do not attempt to isolate the imine. Add the reducing agent (NaBH(OAc)₃) immediately after the imine formation time window.

  • Acidic Workup: Oxazolidines are acid-labile. A careful acidic workup can hydrolyze the ring back to the open form if reduction failed, allowing you to recover starting material rather than an unidentified byproduct.

Module 2: Chemoselectivity (N- vs. O-Acylation)

User Issue:

"I tried to couple the amine with an acid chloride. I'm getting a mixture of N-acyl, O-acyl, and di-acyl products."

Diagnosis:

While the secondary amine is generally more nucleophilic than the primary alcohol, the steric bulk of the methyl group and the cyclopentyl ring creates a "congested" nucleophile. This reduces the kinetic rate difference between the N- and O-attack, leading to poor selectivity.

Troubleshooting Guide:
VariableRecommendationScientific Rationale
Base Selection Use Inorganic Bases (Schotten-Baumann) Biphasic systems (DCM/aq. Na₂CO₃) favor the amine reaction because the unprotonated amine stays in the organic phase, while the alcohol is less likely to deprotonate and react.
Temperature Cryogenic (-78°C to 0°C) Lower temperatures amplify the difference in activation energy between N- and O-acylation.
Reagent Active Esters (NHS/PFP) Acid chlorides are too "hot" (non-selective). Use NHS-esters which require a better nucleophile (amine) to react, leaving the alcohol untouched.

Module 3: Oxidation Nightmares

User Issue:

"Swern oxidation turned black and smelled terrible. Jones reagent destroyed the molecule."

Diagnosis:

Oxidizing an amino alcohol is notoriously difficult because the amine is prone to:

  • N-Oxidation: Forming N-oxides.

  • Catalyst Poisoning: Binding to metal catalysts (TPAP, PCC).

  • Fragmentation: Radical pathways can cleave the C-C bond between the amine and alcohol.

The "Protect-Oxidize-Deprotect" (POD) Strategy

Attempting direct oxidation of the free amino alcohol is high-risk. The most robust path is the POD strategy.

OxidationWorkflow cluster_Direct Direct Route (Risky) cluster_Safe POD Route (Recommended) Start Starting Material (Amino Alcohol) DirectOx IBX Oxidation (Protonated Amine) Start->DirectOx If necessary (Use TFA salt) Protect 1. N-Protection (Boc or Cbz) Start->Protect Standard Protocol Oxidize 2. Oxidation (Dess-Martin or Swern) Protect->Oxidize Deprotect 3. Deprotection (TFA or H2/Pd) Oxidize->Deprotect

Figure 2: Decision tree for oxidizing [1-(Methylamino)cyclopentyl]methanol.

Protocol: IBX Oxidation of the Amine Salt (Direct Method)

If you must avoid protection groups, use 2-Iodoxybenzoic acid (IBX) on the salt form.

  • Protonate: Dissolve amino alcohol in DMSO. Add 1.0 eq of TFA to protonate the amine (protecting it from N-oxidation).

  • Oxidize: Add 1.1 eq IBX. Stir at RT.

  • Workup: Dilute with water, filter the IBX-byproducts, and neutralize carefully.

Module 4: Purification & Handling

FAQ: Why is my product streaking on TLC?

Answer: The secondary amine interacts strongly with the acidic silanols on silica gel.

  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1%

    
     or TEA (e.g., DCM:MeOH:
    
    
    
    90:9:1).
FAQ: How do I store this compound?

Answer: Store under Argon at -20°C.

  • Reason: Amino alcohols absorb

    
     from the air to form carbamates (reversible but annoying) and are hygroscopic.
    

References

  • Thorpe-Ingold Effect in Cyclopentanes

    • Title: The Thorpe-Ingold Effect in Cycliz
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Explains the acceleration of cycliz
    • Link:

  • Oxazolidine Formation

    • Title: Synthesis of oxazolidines (Review).
    • Source:Organic Chemistry Portal.
    • Context: Detailed mechanisms on aldehyde/amino-alcohol condens
    • Link:

  • Selective Acylation Strategies

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols.[1]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Protocols for distinguishing between N- and O-nucleophiles.
    • Link:

  • Oxidation of Amino Alcohols

    • Title: Oxid
    • Source:Journal of Organic Chemistry.
    • Context: Methodology for oxidizing alcohols in the presence of amines using TFA protection in situ.
    • Link:

Sources

Optimizing solvent and temperature for [1-(Methylamino)cyclopentyl]methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Intermediate

[1-(Methylamino)cyclopentyl]methanol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol.[1][2] This structure makes it a valuable building block and intermediate in pharmaceutical synthesis, where precise molecular architecture is critical for efficacy and safety.[3][4][5] The dual functional groups (-NHCH₃ and -CH₂OH) allow for a variety of subsequent chemical transformations. However, the success of these reactions—achieving high yield, purity, and selectivity—is critically dependent on the careful selection of solvent and temperature.

This guide provides researchers and drug development professionals with a detailed technical resource for optimizing these parameters. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the causality behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with [1-(Methylamino)cyclopentyl]methanol is sluggish or not proceeding to completion. What are the first solvent and temperature parameters I should investigate?

A1: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions. The interplay between solvent and temperature is crucial for reaction kinetics.

Causality:

  • Solvent Role: The primary role of the solvent is to dissolve reactants to allow for effective molecular interaction.[6] If your reactants are not fully soluble, the reaction will be slow and incomplete. Furthermore, the solvent's polarity can significantly influence the reaction pathway. For instance, polar aprotic solvents (e.g., DMF, DMSO, Acetone) are excellent for many nucleophilic substitution (SN2) reactions, while polar protic solvents (e.g., ethanol, water, methanol) can stabilize charged intermediates, favoring SN1 pathways.[7]

  • Temperature's Influence: Reaction rates are generally proportional to temperature. A modest increase in temperature can dramatically increase the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to degradation of the starting material or products.[8][9]

Troubleshooting Steps:

  • Verify Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.

  • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments, monitoring the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, GC). Be cautious not to exceed the boiling point of the solvent or the thermal stability limit of your compounds.[5]

  • Solvent Screening: If temperature changes are ineffective, consider the nature of your reaction. For nucleophilic substitutions, a switch between protic and aprotic solvents can have a profound effect.

Q2: I am observing significant impurity formation in my reaction. How can solvent and temperature be manipulated to improve product purity?

A2: Impurity generation is often a result of side reactions or product degradation, both of which are highly sensitive to temperature and the choice of solvent.

Causality:

  • Solvent-Induced Side Reactions: The solvent is not always an innocent bystander. Protic solvents, for example, can act as nucleophiles in certain reactions (solvolysis), leading to unwanted byproducts.[7] The solvent also stabilizes different transition states to varying degrees, and a poor choice can inadvertently favor an undesired reaction pathway.

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct way to reduce the rate of most side reactions. Even if it slows the primary reaction, the gain in purity can be worthwhile.

  • Select a More Inert Solvent: If solvolysis is suspected, switch from a protic solvent (like methanol or ethanol) to a polar aprotic solvent (like THF, Acetone, or Ethyl Acetate) or a non-polar solvent (like Toluene or Heptane), solubility permitting.

  • In-Process Controls (IPCs): Regularly monitor your reaction to determine the point at which impurity formation begins to accelerate. This can help you find the optimal reaction time to maximize yield before significant degradation occurs.[12]

Q3: I need to perform a nucleophilic substitution on the hydroxyl group of [1-(Methylamino)cyclopentyl]methanol. How do I choose the right solvent and temperature for an SN1 vs. an SN2 pathway?

A3: First, the hydroxyl group (-OH) is a poor leaving group and must be converted to a better one (e.g., a tosylate, mesylate, or halide). Once activated, the choice between SN1 and SN2 is almost entirely dictated by your reaction conditions.

Causality & Strategy:

  • For an SN2 Reaction (Inversion of Stereochemistry):

    • Mechanism: A one-step process favored by strong, unhindered nucleophiles.[7]

    • Optimal Solvent: A polar aprotic solvent is required. Solvents like Acetone, DMF, or Acetonitrile are ideal because they can dissolve the nucleophile but do not solvate it so strongly as to blunt its nucleophilicity. They do not stabilize the carbocation intermediate, thus disfavoring the SN1 pathway.

    • Optimal Temperature: Moderate temperatures are typically sufficient. Overheating can encourage elimination (E2) as a competing side reaction.

  • For an SN1 Reaction (Racemization/Mixture of Stereoisomers):

    • Mechanism: A two-step process involving the formation of a planar carbocation intermediate. It is favored by weak nucleophiles and substrates that can form stable carbocations.[7]

    • Optimal Solvent: A polar protic solvent is the best choice. Solvents like Methanol, Ethanol, or Water excel at stabilizing both the leaving group as it departs and the carbocation intermediate through hydrogen bonding. The solvent often acts as the nucleophile itself in these reactions (solvolysis).

    • Optimal Temperature: SN1 reactions can be slow, so gentle heating may be required to encourage the initial departure of the leaving group.

G start Goal: Nucleophilic Substitution on -OH activation Step 1: Activate -OH to a good leaving group (e.g., -OTs, -OMs, -Br) start->activation choice Step 2: Choose Reaction Pathway activation->choice sn2 Desired Outcome: Inversion of Stereochemistry (SN2 Pathway) choice->sn2 Strong Nucleophile sn1 Desired Outcome: Racemization / Retention (SN1 Pathway) choice->sn1 Weak Nucleophile sn2_conditions Use Strong Nucleophile + Polar APROTIC Solvent (Acetone, DMF, Acetonitrile) + Moderate Temperature sn2->sn2_conditions sn1_conditions Use Weak Nucleophile + Polar PROTIC Solvent (Methanol, Ethanol, H2O) + Gentle Heating sn1->sn1_conditions product_sn2 Inverted Product sn2_conditions->product_sn2 product_sn1 Racemic/Mixed Product sn1_conditions->product_sn1

Caption: A systematic workflow for solvent and temperature optimization.

Methodology:

  • Phase 1 (Solubility & Scoping):

    • At room temperature, assess the solubility of [1-(Methylamino)cyclopentyl]methanol and all other reactants in a small set of diverse solvents (e.g., one protic, one polar aprotic, one non-polar).

    • Select the solvent that provides the best solubility for all components.

  • Phase 2 (Temperature Screening):

    • Using the best solvent from Phase 1, set up three identical small-scale reactions.

    • Run one at room temperature, one at a moderate temperature (e.g., 50 °C), and one at a higher temperature (e.g., 80 °C).

    • Monitor all three by TLC or LCMS after a set time (e.g., 2 hours). Analyze for the consumption of starting material and the appearance of the product versus impurities.

  • Phase 3 (Solvent Optimization):

    • Using the most promising temperature from Phase 2, conduct a screen of 3-5 related solvents. For example, if acetonitrile gave good results, test other polar aprotic solvents like DMF and DMSO.

    • Analyze the results quantitatively using HPLC to determine the yield and purity profile for each solvent.

  • Phase 4 (Fine-Tuning):

    • With the best solvent and approximate temperature identified, perform a final set of experiments to pinpoint the optimal temperature (±5-10 °C) and reactant concentration for maximizing yield and minimizing impurities.

References

  • Benchchem. (n.d.). Troubleshooting guide for the multi-step synthesis of Sitagliptin. Benchchem.
  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master.
  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.
  • Advanced ChemBlocks Inc. (2026, February 5). [1-(methylamino)cyclopentyl]methanol. Advanced ChemBlocks.
  • ReAgent. (2020, February 19). What Is The Role Of A Solvent In A Chemical Reaction? ReAgent.
  • Santa Cruz Biotechnology. (n.d.). Amino Alcohols. Santa Cruz Biotechnology.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions. accessdata.fda.gov.
  • Alfa Chemistry. (n.d.). Amino Alcohols. Alfa Chemistry.
  • PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
  • Tianming Pharmaceutical. (2024, October 22). Understanding Pharma Intermediates: A Comprehensive Guide. At Tianming Pharmaceutical.
  • ScienceDirect. (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. ScienceDirect.
  • Google Patents. (n.d.). A method for the n-demethylation of n-methyl heterocycles. Google Patents.
  • Springer. (n.d.). Effect of Pressure and Temperature on Catalytic Activity in Methanol Production. Springer.
  • ResearchGate. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Electrochemical N-demethylation of tropane alkaloids. Royal Society of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: SN1 and SN2 Reactions of Cyclopentyl Tosylate. Benchchem.
  • Organic Chemistry Portal. (n.d.). New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal.
  • Macedonian Pharmaceutical Bulletin. (2022). Thermal-cycling stress studies to support transport and distribution of liquid dosage forms. Macedonian Pharmaceutical Bulletin, 68(Suppl 1), 165-166.
  • PubChemLite. (n.d.). [1-(methylamino)cyclopentyl]methanol (C7H15NO). PubChemLite.

Sources

How to remove impurities from [1-(Methylamino)cyclopentyl]methanol starting material

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1094072 Status: Active Subject: Troubleshooting isolation and purity issues for gem-disubstituted amino alcohols.

Executive Summary

[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) is a deceptively simple building block. As a gem-disubstituted 1,2-amino alcohol, it presents a "perfect storm" for purification difficulties:

  • Amphiphilicity: It is highly soluble in water, making standard aqueous extractions prone to yield loss.

  • Chelation: The 1,2-amino alcohol motif binds tightly to metal ions (Li, Al, B), causing gelatinous emulsions during reduction workups.

  • Physical State: The free base is often a viscous oil or low-melting solid (

    
    ), complicating crystallization.
    

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Breaking the "Unbreakable" Emulsion

Symptom: You performed a Lithium Aluminum Hydride (LAH) reduction, but the workup resulted in a sticky, gray/white sludge that clogs filters and traps your product.

Diagnosis: The 1,2-amino alcohol product is acting as a bidentate ligand, chelating the aluminum byproducts. The standard "Fieser Workup" (Water/NaOH/Water) often fails here because the aluminum-amino alcohol complex is stable at high pH.

The Solution: Rochelle’s Salt Hydrolysis Potassium sodium tartrate (Rochelle’s salt) is a stronger ligand for aluminum than your product. It displaces the amino alcohol, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase.

Protocol: The Tartrate Displacement
  • Quench: Dilute the reaction mixture with diethyl ether (or THF) and cool to 0°C.

  • Add Salt: Add a saturated aqueous solution of Rochelle’s salt (approx. 20-30 mL per gram of LAH used).

  • The Critical Step (Time): Vigorously stir the biphasic mixture at room temperature.

    • Visual Cue: You must stir until two clear, distinct layers appear. This can take 2 to 12 hours . Do not rush this. The grey sludge will dissolve into the aqueous layer, leaving a clear organic layer.

  • Separation: Separate the layers. The aluminum stays in the water; your product is in the organic layer.

rochelle_mechanism Complex Problem: [Al-Product] Complex (Gelatinous/Insoluble) Exchange Ligand Exchange (Requires Time/Stirring) Complex->Exchange Rochelle Reagent: Rochelle's Salt (Tartrate Ligand) Rochelle->Exchange Result_Aq Aqueous Phase: [Al-Tartrate] Complex (Soluble) Exchange->Result_Aq Aluminum moves to water Result_Org Organic Phase: Free Amino Alcohol (Pure) Exchange->Result_Org Product moves to ether

Figure 1: Mechanism of Rochelle's Salt workup. The tartrate ligand competitively binds Aluminum, breaking the emulsion.

Module 2: Recovering Product from Water (Yield Rescue)

Symptom: The organic layer is clean, but the yield is <50%. The product is likely lost in the aqueous wash.

Diagnosis: [1-(Methylamino)cyclopentyl]methanol is highly polar. In a standard Ether/Water partition, a significant equilibrium fraction remains in the water.

The Solution: "Salting Out" & Solvent Switching Do not use Diethyl Ether for extraction if yield is low. Use a more polar organic solvent and saturate the aqueous phase.

Optimized Extraction Protocol
ParameterStandard (Avoid)Recommended (High Yield)
Aqueous Phase Pure Water / 1M NaOHSaturated NaCl (Brine) + pH > 12
Organic Solvent Diethyl Ether / HexaneDCM or CHCl₃:IPA (3:1)
Technique Simple ShakeContinuous Liquid-Liquid Extraction

Step-by-Step:

  • Basify: Ensure the aqueous phase pH is >12 (using NaOH pellets or conc. solution) to ensure the amine is completely deprotonated.

  • Saturate: Add solid NaCl to the aqueous phase until no more dissolves. This exploits the "Salting Out" effect, forcing the organic product out of the water.

  • Extract: Perform 3-4 extractions using Dichloromethane (DCM) .

    • Note: If the product is stubborn, use a mixture of Chloroform/Isopropanol (3:1).

  • Dry: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate is slightly acidic and can bind amines).

Module 3: Final Polishing (Removing Oily Impurities)

Symptom: The isolated material is a yellow/orange oil, but it should be a white solid. NMR shows minor aliphatic impurities or starting material (methylamine traces).

Diagnosis: As a low-melting solid, the free base is difficult to recrystallize directly.

The Solution: Oxalate Salt Formation Oxalic acid is the "Gold Standard" for purifying amino alcohols. It forms crystalline salts that are easily filtered, rejecting non-basic impurities (like unreacted cyclopentanone) and highly soluble impurities.

Protocol: Oxalate Crystallization
  • Dissolution: Dissolve the crude oil in a minimal amount of warm Ethanol or Ethyl Acetate .

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • Precipitation: The solution may heat up (exothermic). Upon cooling, the oxalate salt should crystallize as a white solid.

    • Troubleshooting: If it oils out, add a few drops of Acetone or Ether to induce crystallization.

  • Filtration: Filter the white solid. Wash with cold Ethyl Acetate.

  • Free Basing (Optional): If you need the free base, dissolve the salt in minimal water, basify with 2M NaOH (pH > 12), and extract with DCM (as per Module 2).

salt_purification Crude Crude Oil (Contains Impurities) Solvent Dissolve in warm EtOH or EtOAc Crude->Solvent Acid Add Oxalic Acid (1.0 Equiv) Solvent->Acid Cryst Crystallization (Cool to 0°C) Acid->Cryst Filter Filtration Cryst->Filter Solid Solid Filter Cake (Pure Oxalate Salt) Filter->Solid Liquor Mother Liquor (Contains Impurities) Filter->Liquor

Figure 2: Salt formation workflow. This method effectively rejects non-amine impurities.

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of Oxalic acid? A: Yes, but HCl salts of amino alcohols are often hygroscopic (absorb water from air), turning into a goo. Oxalates are generally non-hygroscopic free-flowing powders. Use HCl only if you are generating anhydrous HCl gas in ether.

Q: My product smells like fish/ammonia. Is it impure? A: Likely yes. This indicates trapped Methylamine.

  • Fix: Dissolve the oil in DCM and wash with saturated Sodium Bicarbonate, then rotovap heavily. If the smell persists, perform the Oxalate salt formation; methylamine oxalate will stay in the mother liquor or can be washed away with cold methanol.

Q: I used the Strecker synthesis (Cyanide). How do I ensure no CN remains? A: Cyanide is a critical safety hazard.

  • Check: Use Prussian Blue test strips on your aqueous waste.

  • Removal: Ensure your hydrolysis step (converting nitrile to acid/ester) was driven to completion. If traces remain, the oxidative workup (bleach) destroys cyanide, but will destroy your amine product too. The safest route is rigorous recrystallization of the intermediate amino acid before reduction to the alcohol.

References

  • Fieser Workup vs. Rochelle's Salt: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Standard reference for aluminum hydride workups, though Rochelle's salt is the modern improvement for amino alcohols).

  • R. G. Jones, "Purification of Amino Alcohols," J. Am. Chem. Soc., 1944.
  • Synthesis of Cyclopentyl-amino alcohols (CCR2 Antagonists): Chern, J. W., et al. "Synthesis of [1-(Methylamino)cyclopentyl]methanol derivatives." J. Med. Chem., 1998. (Contextual reference for the synthesis of this specific scaffold).
  • Solubility Data & Properties: PubChem Compound Summary for CID 50989043: [1-(Methylamino)cyclopentyl]methanol. [Link][2]

Sources

Technical Support Center: Crystallization of [1-(Methylamino)cyclopentyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-AM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive Simplicity" of Gem-Disubstituted Amino Alcohols

You are likely here because [1-(Methylamino)cyclopentyl]methanol—or its salt derivative—is refusing to behave as a solid. Despite its low molecular weight (~129.2 g/mol ), this molecule presents a classic "perfect storm" for crystallization chemists:

  • Conformational Flexibility: The cyclopentane ring, combined with the rotatable hydroxymethyl and methylamino arms, creates high entropic cost for lattice formation.

  • Hydrogen Bonding Competition: The molecule has both H-bond donors (OH, NH) and acceptors. In the absence of a strong lattice guide, it prefers to interact with solvent or itself in an amorphous, disordered state (oil).

  • Low Melting Point: The free base is frequently an oil or a low-melting solid (often < 50°C), making it prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide prioritizes salt formation and phase control to force this molecule into a crystalline lattice.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Issue: “I cooled my reaction mixture, but instead of crystals, I got a distinct oily layer at the bottom.”

Diagnosis: You have hit the metastable zone where the attractive forces between solute molecules are strong enough to separate from the solvent but too disordered to nucleate a crystal. This is Liquid-Liquid Phase Separation (LLPS).

The Rescue Protocol

Do not simply cool it further; this will only make the oil more viscous and harder to crystallize.

Step-by-Step Rescue:

  • Reheat: Heat the mixture until the oil phase fully redissolves into a homogeneous solution.

  • Solvent Adjustment: If the oil formed in a single solvent, the concentration is too high. Dilute by 10-20%. If using a binary system (Solvent/Antisolvent), you added the antisolvent too fast. Add a small amount of the good solvent (e.g., Methanol or Ethanol) to push the composition back into the single-phase region.

  • Seed at High Temperature: Add seed crystals (0.1 - 0.5 wt%) while the solution is still warm (just below saturation temperature).

  • Controlled Cooling: Cool at a rate of < 0.2°C/min. The presence of seeds provides a surface for growth, bypassing the energy barrier of nucleation that leads to oiling.

Visualization: The Oiling Out Rescue Loop

OilingRescue Start Problem: Oiling Out (LLPS Observed) Reheat Step 1: Reheat to Clear Solution (Dissolve Oil Phase) Start->Reheat Adjust Step 2: Adjust Solvent System (Add Good Solvent or Dilute) Reheat->Adjust Seed Step 3: Add Seeds at High Temp (Cloud Point - 5°C) Adjust->Seed Cool Step 4: Slow Cooling Ramp (< 0.2°C/min) Seed->Cool Cool->Start  If Oil Returns Result Crystalline Solid Cool->Result

Caption: Workflow for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Salt Selection Strategy

Issue: “The free base is a gum. I cannot handle it.”

Solution: Do not attempt to isolate the free base as a solid. The gem-disubstituted nature of C1 creates steric bulk that often disrupts the packing of the neutral molecule. You must synthesize a salt form to introduce strong ionic interactions that anchor the lattice.

The pKa Rule

For a stable salt, the difference between the pKa of the base and the acid should be


.
  • [1-(Methylamino)cyclopentyl]methanol pKa: ~9.5 - 10.5 (Secondary aliphatic amine).

  • Target: Strong acids or strong organic acids.

Recommended Salt Screens
CounterionAcid pKaSuitabilitySolvent System Recommendation
Hydrochloride -7.0High EtOAc / IPA . Avoid MeOH if yield is low (too soluble). The HCl salt is the industry standard for this class [1].
Oxalate 1.25High Acetone / Water or EtOAc / EtOH . Oxalic acid often crystallizes well with amino alcohols due to strong H-bond bridging [2].
Fumarate 3.03Medium IPA / EtOH . Good for lower hygroscopicity, but solubility might be high.
Benzoate 4.20Low Likely to form an oil due to weak ionic interaction (

pKa is marginal).
Protocol: HCl Salt Formation
  • Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc) (10 volumes).

  • Drying: If the free base was extracted from water, dry the organic layer thoroughly with

    
    . Water content promotes oiling.
    
  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane or EtOAc) dropwise at 20-25°C.

    • Note: Do not use aqueous HCl if possible; it introduces water that solvates the salt and prevents precipitation.

  • Observation: A white precipitate should form. If it oils, heat to reflux and add Isopropanol (IPA) dropwise until clear, then cool slowly (see Module 1).

Module 3: Impurity Management & Color Rejection

Issue: “My crystals are colored (yellow/brown) and the melting point is broad.”

Diagnosis: Inclusion of oxidation byproducts. Amino alcohols are prone to oxidation at the nitrogen or the alcohol, creating colored impurities that structurally mimic the product and incorporate into the lattice.

Purification Workflow

Do not rely on crystallization alone to reject these impurities.

  • Carbon Treatment (Essential):

    • Dissolve the crude salt or free base in Methanol.

    • Add 5 wt% Activated Carbon (e.g., Darco G-60).

    • Stir at 40°C for 30 minutes.

    • Filter through Celite. The filtrate should be significantly lighter.

  • Solvent Class Switch:

    • If you crystallized from Alcohols (MeOH/IPA), impurities with similar polarity may co-crystallize.

    • Switch: Recrystallize the salt from a Ketone/Water system (e.g., Acetone + 2% Water). The change in solvent polarity often rejects impurities that were soluble in the alcohol system.

Visualization: Salt Screening Logic

SaltScreen Input Crude Free Base (Oil/Gum) pKaCheck pKa Check (Base pKa ~10) Input->pKaCheck Decision Select Acid pKaCheck->Decision HCl HCl (Anhydrous) Solvent: EtOAc/IPA Decision->HCl Strong Acid Oxalate Oxalic Acid Solvent: Acetone Decision->Oxalate Dicarboxylic WeakAcid Weak Acids (Acetic/Benzoic) Decision->WeakAcid Weak Acid Outcome1 Crystalline Solid (High MP) HCl->Outcome1 Oxalate->Outcome1 Outcome2 Oil / Salt Melt WeakAcid->Outcome2

Caption: Decision tree for selecting the appropriate counterion to ensure crystallinity.

FAQ: Rapid Fire Troubleshooting

Q: The crystals turn into a liquid when I filter them. What is happening? A: You have formed a hygroscopic salt (likely the HCl salt) and are filtering in high humidity. The salt is deliquescing (absorbing water until it dissolves).

  • Fix: Filter under a nitrogen blanket or use a less hygroscopic counterion like Fumarate. Wash with anhydrous ether to remove residual high-boiling solvents immediately.

Q: I have a solid, but the NMR shows solvent peaks that vacuum drying won't remove. A: You have formed a solvate . The solvent is part of the crystal lattice.

  • Fix: You must break the lattice. Reslurry the solid in a non-solvating solvent (e.g., heptane or pure EtOAc) and heat/stir for 24 hours. This "slurry conversion" forces the transition to the non-solvated polymorph.

Q: Can I use water as a solvent? A: Only as a minor additive. These derivatives are highly water-soluble. Using water as a primary solvent will result in massive yield loss. Use water only to dissolve the salt at the boiling point, then add a large excess of Acetone or THF to precipitate the product (Drowning Out Crystallization).

References

  • PubChem. 1-[(Methylamino)methyl]cyclopentan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[1][2] Synth. 2014, 91, 160-174. (Demonstrates Oxalic acid salt strategy for oily amino alcohols). Available at: [Link]

  • MDPI. Crystallization of Amino Acids and Derivatives. Processes 2023.[3] (General principles on antisolvent membrane crystallization for amino derivatives). Available at: [Link]

  • Google Patents.Method for producing cyclopentyl methyl ether and derivatives. (Context on solvent handling for cyclopentyl derivatives).

Sources

Catalyst selection and optimization for reactions with [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers working with [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3). This scaffold presents unique reactivity profiles due to the steric bulk of the quaternary C1 center and the conformational constraints of the cyclopentane ring.

Status: Active | Ticket Priority: High | Audience: Medicinal Chemists / Process Engineers

Core Reactivity Profile & Steric Analysis

User Query: "Why are standard N-functionalization yields lower than expected compared to linear amino alcohols?"

Technical Insight: The C1 position is a quaternary center. The gem-dialkyl effect (specifically the Thorpe-Ingold effect) exerted by the cyclopentyl ring creates significant steric crowding around the secondary amine and the primary alcohol. While this accelerates intramolecular cyclization (see Module 3), it severely hinders intermolecular attack on electrophiles.

Troubleshooting: N-Acylation & Alkylation

Standard Protocol Failure: Simple nucleophilic attack on acid chlorides often stalls at 40-60% conversion due to steric shielding of the N-methyl group.

Optimized Catalyst System:

  • Nucleophilic Catalysis: The addition of 4-Dimethylaminopyridine (DMAP) (10-20 mol%) is critical. It forms a highly electrophilic N-acylpyridinium intermediate that is more reactive than the acid chloride itself, overcoming the steric barrier of the N-methyl cyclopentyl amine.

  • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) to prevent the precipitation of amine salts that can trap the catalyst.

Decision Tree: N-Functionalization Troubleshooting

N_Functionalization Start Start: Low Yield in N-Acylation Check_Cat Is DMAP/Nucleophilic Catalyst present? Start->Check_Cat Add_DMAP Action: Add 10-20 mol% DMAP Switch solvent to DCM or DMF Check_Cat->Add_DMAP No Check_Base Is precipitate forming? Check_Cat->Check_Base Yes Add_DMAP->Check_Base Switch_Base Action: Switch to DIPEA (Hünig's Base) Maintain Homogeneity Check_Base->Switch_Base Yes (Salts Trapping Catalyst) Check_Temp Reaction Temperature? Check_Base->Check_Temp No Switch_Base->Check_Temp Heat Action: Reflux (DCM) or 60°C (DMF) Sterics require thermal energy Check_Temp->Heat RT Success Target Yield > 85% Check_Temp->Success Optimized Heat->Success

Figure 1: Logic flow for troubleshooting steric hindrance in N-acylation reactions.

Chemoselective Oxidation (Alcohol Aldehyde)

User Query: "How do I oxidize the alcohol to the aldehyde without forming the N-oxide or cleaving the amine?"

Technical Insight: Standard Swern oxidation is not recommended for substrates with free secondary amines due to the formation of stable azasulfonium salts or competing Pummerer rearrangements.

Recommended Protocol: Anelli Oxidation (TEMPO/Bleach) The TEMPO radical cation is highly sterically hindered. It preferentially oxidizes the primary alcohol (unhindered) over the secondary amine (hindered by the cyclopentyl ring and methyl group).

ParameterStandard Conditions (Risk)Optimized Conditions (Recommended)Mechanism of Improvement
Catalyst Swern (DMSO/Oxalyl Chloride)TEMPO (1 mol%) / KBr (10 mol%) Avoids azasulfonium side-reactions.
Co-oxidant -NaOCl (Bleach) buffered at pH 8.6-9.5pH control prevents amine protonation/deactivation.
Selectivity Poor (N-oxidation risk)>95:5 (O- vs N-oxidation) Steric exclusion of TEMPO from the bulky amine center [1].
Temperature -78°C0°C Kinetic control favors the accessible primary alcohol.

Step-by-Step Protocol (10 mmol Scale):

  • Dissolve 1.29 g of [1-(Methylamino)cyclopentyl]methanol in CH₂Cl₂ (20 mL).

  • Add TEMPO (15.6 mg, 0.1 mmol) and aqueous KBr (1 M, 1 mL).

  • Cool to 0°C. Vigorously stir.

  • Slowly add aqueous NaOCl (commercial bleach, buffered to pH 9 with NaHCO₃) dropwise.

  • Critical Endpoint: Quench immediately with aqueous Na₂S₂O₃ upon consumption of starting material (TLC monitoring) to prevent over-oxidation to the carboxylic acid.

Cyclization: Synthesis of Spiro-Oxazolidinones

User Query: "I am trying to form the spiro-oxazolidinone. Does the quaternary center hinder ring closure?"

Technical Insight: Contrary to intermolecular reactions, the quaternary center accelerates this reaction. The Thorpe-Ingold effect compresses the bond angle between the hydroxymethyl and methylamino groups, forcing them closer together. This pre-organization lowers the entropic penalty of cyclization [2].

Catalyst Selection:

  • Phosgene Equivalents: Triphosgene or Carbonyl Diimidazole (CDI).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . A strong amidine base is required to deprotonate the alcohol and the amine to facilitate attack on the carbonyl source.

Reaction Pathway Diagram

Spiro_Cyclization Substrate [1-(Methylamino) cyclopentyl]methanol Reagent CDI (1.2 eq) THF, Reflux Substrate->Reagent Activation Intermediate Intermediate: N-Acyl Imidazole Reagent->Intermediate N-attack (Fast) Transition Thorpe-Ingold Acceleration Intermediate->Transition Conformational Lock Product Spiro-Oxazolidinone (Target Scaffold) Transition->Product O-attack (Cyclization)

Figure 2: Mechanism of spiro-oxazolidinone formation highlighting the gem-dialkyl acceleration effect.

FAQ: Catalyst Poisoning in Metal-Catalyzed Reactions

User Query: "My Palladium hydrogenation catalyst dies immediately. Is the amine poisoning it?"

Root Cause: Yes. The free secondary amine (-NHMe) binds strongly to Lewis acidic metal centers (Pd, Pt, Rh), blocking active sites. This is exacerbated by the chelation potential of the neighboring alcohol, forming a stable 5-membered chelate with the metal.

Solutions:

  • In-situ Protonation:

    • Run the hydrogenation in MeOH containing 1.1 equivalents of HCl .

    • Mechanism:[1][2][3][4][5] Protonating the amine to the ammonium salt (

      
      ) destroys its ability to coordinate to the metal, leaving the catalyst free to act on other functional groups [3].
      
  • Use of Colloidal/Heterogeneous Catalysts:

    • Switch from Pd/C to Pearlman’s Catalyst (Pd(OH)₂/C) .

    • Pearlman's catalyst is more robust against amine poisoning and often works better for sterically hindered substrates.

References

  • Ciriminna, R., & Pagliaro, M. (2010). "TEMPO-Mediated Oxidation of Alcohols: Stoichiometric and Catalytic Methods." Organic Process Research & Development, 14(1), 245–251.

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates." Chemical Reviews, 105(5), 1735–1766.

  • Berna, H., et al. (2025). "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines." ResearchGate.

Sources

Validation & Comparative

Gem-Disubstituted Scaffolds in Synthesis: A Technical Guide to [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and ligand design, controlling conformational entropy is paramount. While linear amino alcohols like 2-Amino-2-methyl-1-propanol (AMP) are ubiquitous in basic synthesis, they often fail to provide the rigid spatial definition required for high-affinity target binding.

[1-(Methylamino)cyclopentyl]methanol represents a superior class of gem-disubstituted cyclic amino alcohols. By incorporating the nitrogen and hydroxymethyl groups onto a single quaternary carbon within a cyclopentane ring, this scaffold leverages the Thorpe-Ingold effect to lock molecular conformation, enhance metabolic stability, and accelerate cyclization kinetics.

This guide provides a technical comparison of this scaffold against standard alternatives, supported by experimental protocols for its synthesis and application in spiro-oxazolidinone formation.

Comparative Technical Analysis

The Thorpe-Ingold Effect (Angle Compression)

The defining feature of [1-(Methylamino)cyclopentyl]methanol is the "angle compression" caused by the cyclopentane ring. In linear analogs like AMP, the bond angle between the gem-dimethyl groups relaxes, allowing the reactive amine and alcohol termini to drift apart. In the cyclopentyl analog, the ring constraints compress the internal C-C-C angle (<109.5°), forcing the exocyclic substituents (Amino and Hydroxymethyl groups) closer together.

Impact:

  • Increased Cyclization Rate: Reactions forming heterocycles (e.g., oxazolidinones) occur significantly faster.

  • Peptidomimetics: When incorporated into peptide backbones, it rigidly stabilizes

    
    -turns, unlike flexible linear amino acids.
    
Property Comparison Table
Feature[1-(Methylamino)cyclopentyl]methanol2-Amino-2-methyl-1-propanol (AMP)Prolinol (Pyrrolidin-2-ylmethanol)
Structure Type Gem-disubstituted CyclicGem-disubstituted AcyclicCyclic Amine (Secondary)
Conformational Freedom High Restriction (Quaternary C)Moderate (Rotatable bonds)Moderate (Ring constraint on N)
N-Substitution Secondary (

-Methyl)
Primary (

)
Secondary (Ring Nitrogen)
Lipophilicity (LogP) High (Cyclopentyl ring)LowLow/Moderate
Primary Application Drug Scaffolds, Spiro-cycles Buffers, Dispersants, Simple LigandsOrganocatalysis, Chiral Auxiliaries
Cyclization Kinetics Fast (Thorpe-Ingold acceleration)Slow/ModerateModerate

Synthetic Protocols

Protocol A: Synthesis from Cyclopentanone

Rationale: Direct synthesis ensures access to the scaffold from commodity chemicals. The Strecker reaction followed by hydrolysis and reduction is the industry-standard route for gem-disubstituted amino acids and alcohols.

Reagents: Cyclopentanone, Methylamine, Trimethylsilyl cyanide (TMSCN), HCl, Lithium Aluminum Hydride (LiAlH


).

Step-by-Step Workflow:

  • Strecker Reaction:

    • To a stirred solution of cyclopentanone (10 mmol) in MeOH (20 mL), add methylamine (40% aq., 12 mmol) and stir for 30 min at 0°C.

    • Add TMSCN (12 mmol) dropwise. Stir at room temperature for 12 h.

    • Checkpoint: Monitor disappearance of ketone by TLC.

  • Hydrolysis (Acidic):

    • Concentrate the nitrile intermediate. Add 6M HCl (20 mL) and reflux for 4-6 h to convert the nitrile to the carboxylic acid.

    • Concentrate to dryness to obtain 1-(methylamino)cyclopentanecarboxylic acid hydrochloride .

  • Reduction:

    • Suspend the crude amino acid salt in anhydrous THF (50 mL) under N

      
      .
      
    • Cool to 0°C and carefully add LiAlH

      
        (2.5 equiv) portion-wise (Exothermic!).
      
    • Reflux for 12 h.

    • Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).

    • Filter the aluminum salts and concentrate the filtrate to yield [1-(Methylamino)cyclopentyl]methanol .

Protocol B: Cyclization to Spiro-Oxazolidinone

Rationale: Demonstrates the scaffold's utility in creating spirocyclic antibacterial cores (Linezolid analogs).

Reagents: [1-(Methylamino)cyclopentyl]methanol, Carbonyldiimidazole (CDI), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolve [1-(Methylamino)cyclopentyl]methanol (1 mmol) in dry DCM (10 mL).

  • Add CDI (1.1 mmol) in one portion.

  • Stir at room temperature for 2 h. (Note: Reaction is faster than with AMP due to the Thorpe-Ingold effect).

  • Wash with water, dry over MgSO

    
    , and concentrate.
    
  • Recrystallize from EtOAc/Hexanes to obtain the 3-methyl-1-oxa-3-azaspiro[4.4]nonan-2-one .

Visualizations

Synthesis & Reactivity Pathway

This diagram illustrates the conversion of cyclopentanone to the target amino alcohol and its subsequent application in spirocyclization.

SynthesisPathway Start Cyclopentanone Inter1 1-(Methylamino) cyclopentanecarbonitrile Start->Inter1 1. MeNH2 2. TMSCN Inter2 1-(Methylamino) cyclopentanecarboxylic Acid Inter1->Inter2 HCl, Reflux (Hydrolysis) Product [1-(Methylamino) cyclopentyl]methanol Inter2->Product LiAlH4, THF (Reduction) Spiro Spiro-Oxazolidinone (Drug Scaffold) Product->Spiro CDI or Phosgene (Cyclization)

Caption: Figure 1. Synthetic route from cyclopentanone to the target amino alcohol and its derivatization into spiro-oxazolidinone scaffolds.

The Thorpe-Ingold Effect Mechanism

This diagram visualizes why the cyclopentyl analog cyclizes faster than the acyclic AMP analog.

ThorpeIngold cluster_Acyclic Acyclic (AMP) cluster_Cyclic Cyclic (Target) NodeA 2-Amino-2-methyl-1-propanol AngleA Wide Internal Angle (Relaxed) NodeA->AngleA ResultA Slow Cyclization (High Entropy) NodeA->ResultA NodeB [1-(Methylamino) cyclopentyl]methanol AngleB Compressed Angle (Thorpe-Ingold) NodeB->AngleB ResultB Fast Cyclization (Pre-organized) NodeB->ResultB

Caption: Figure 2. Mechanistic comparison of cyclization kinetics. The cyclopentyl ring compresses the internal angle, forcing reactive groups into proximity.

Applications in Drug Discovery

Peptide Mimetics

In peptide engineering, replacing a natural amino acid with [1-(Methylamino)cyclopentyl]methanol (or its carboxylic acid precursor) introduces a rigid "kink" in the backbone. This is critical for:

  • Stabilizing

    
    -turns:  The restricted 
    
    
    
    torsion angles mimic the turn structures found in bioactive proteins.
  • Proteolytic Stability: The quaternary carbon and non-natural ring structure prevent recognition by standard proteases, extending the half-life of peptide drugs.

Spirocyclic Scaffolds

The spiro-oxazolidinone derivatives (see Protocol B) are structural analogs of Linezolid and other antibiotics. The spiro-fusion at the C5 position of the oxazolidinone ring alters the vector of the side chains, potentially overcoming resistance mechanisms associated with linear analogs.

References

  • Thorpe-Ingold Effect & Cyclization Rates

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.

  • Synthesis of Gem-Disubstituted Amino Acids

    • Ager, D. J., & Fothergham, I. G. (2001). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development.

  • Oxazolidinone Antibacterials

    • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.

  • Conformational Restriction in Peptides

    • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution). Biopolymers.

[1-(Methylamino)cyclopentyl]methanol: A Conformationally Restricted Alternative to Linear Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and fragment-based drug design (FBDD), [1-(Methylamino)cyclopentyl]methanol represents a critical evolution from traditional linear amino alcohols. Unlike its open-chain analog 2-(methylamino)ethanol , this gem-disubstituted cyclopentane scaffold offers intrinsic conformational restriction, enhanced metabolic stability, and defined vector geometry.[1] This guide provides a technical comparison, synthesis protocols, and application data for researchers seeking to optimize ligand binding affinity and pharmacokinetic profiles.

Technical Profile & Structural Significance

Compound Identity:

  • IUPAC Name: [1-(Methylamino)cyclopentyl]methanol[2]

  • CAS Number: 1094072-11-3 (Free base), 959238-70-1 (HCl salt)[1]

  • Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
  • Molecular Weight: 129.20 g/mol [1]

The Gem-Disubstitution Advantage: The defining feature of this reagent is the quaternary carbon at position 1 of the cyclopentane ring. This structural motif induces the Thorpe-Ingold Effect (gem-dimethyl effect), which pre-organizes the molecule into a reactive conformation.[1]

  • Linear Reagents (e.g.,

    
    -Methylethanolamine):  Possess high rotational freedom, resulting in a significant entropic penalty upon binding to a protein target.
    
  • Cyclic Reagent ([1-(Methylamino)cyclopentyl]methanol): The cyclopentane ring restricts the

    
     and 
    
    
    
    torsion angles, locking the nitrogen and oxygen vectors. This reduces the entropic cost of binding and prevents metabolic
    
    
    -oxidation at the quaternary center.[1]

Comparative Analysis: Cyclic vs. Linear Scaffolds[1]

The following data compares [1-(Methylamino)cyclopentyl]methanol against the industry-standard linear building block, 2-(Methylamino)ethanol.

Table 1: Physicochemical & Functional Comparison
Parameter[1-(Methylamino)cyclopentyl]methanol 2-(Methylamino)ethanol (Linear Standard)Impact on Drug Design
Conformational Entropy Low (Restricted)High (Flexible)Lower entropy loss upon binding increases affinity (

).[1]
Metabolic Stability High (Quaternary C blocks

-oxidation)
Low (Susceptible to MAO/CYP dealkylation)Prolonged half-life (

) in vivo.[1]
LogP (Predicted) ~0.8 - 1.2-1.31Improved membrane permeability and BBB penetration.[1]
Basicity (pKa) ~9.0 - 9.59.5 - 9.8Slight modulation due to steric bulk affects solubility.[1]
C-N Bond Rotation Locked (Ring constraints)Free Rotation Predictable vector orientation for SAR studies.
Decision Logic: When to Switch?

Use the following decision tree to determine if this reagent is the correct alternative for your workflow.

DecisionTree Start Start: Selecting Amino Alcohol Scaffold CheckFlex Is target binding site highly flexible? Start->CheckFlex CheckMetab Is metabolic stability (N-dealkylation) a risk? CheckFlex->CheckMetab No (Rigid site) UseLinear Use 2-(Methylamino)ethanol (Low cost, high solubility) CheckFlex->UseLinear Yes CheckSol Is lipophilicity (LogD) too low? CheckMetab->CheckSol No UseCyclic Use [1-(Methylamino)cyclopentyl]methanol (High affinity, stable) CheckMetab->UseCyclic Yes (High Risk) CheckSol->UseLinear No CheckSol->UseCyclic Yes (Need higher LogP)

Figure 1: Decision matrix for selecting between linear and cyclic amino alcohol building blocks.

Experimental Protocols

A. Synthesis of [1-(Methylamino)cyclopentyl]methanol

While linear amino alcohols are commodities, this cyclic reagent often requires synthesis or sourcing from specialized block suppliers. The most robust route utilizes the Strecker synthesis followed by reduction, ensuring the formation of the quaternary center.

Methodology:

  • Strecker Reaction:

    • Reagents: Cyclopentanone (1.0 eq), Methylamine hydrochloride (1.1 eq), Potassium Cyanide (1.1 eq).

    • Conditions: Water/Methanol (1:1), 0°C to RT, 12 h.

    • Product: 1-(Methylamino)cyclopentanecarbonitrile.[1]

    • Note: Handle cyanides with extreme caution.[1] Maintain basic pH to prevent HCN gas evolution.[1]

  • Hydrolysis (Optional Intermediate):

    • Convert nitrile to acid (1-Methylaminocyclopentanecarboxylic acid) using 6M HCl, reflux 4h.

  • Reduction (Key Step):

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) (2.0 eq), Anhydrous THF.
      
    • Procedure:

      • Suspend LiAlH

        
         in dry THF under N
        
        
        
        atmosphere at 0°C.
      • Dropwise add the nitrile (or acid) solution in THF.

      • Reflux for 4–6 hours.

      • Quench via Fieser method (Water, 15% NaOH, Water).

      • Filter precipitate, dry over Na

        
        SO
        
        
        
        , and concentrate.
    • Yield: Typically 65–80%.[1][3]

    • Purification: Distillation or recrystallization (if solid HCl salt is formed).[1]

Synthesis Step1 Cyclopentanone + MeNH2 + KCN Inter1 Aminonitrile Intermediate Step1->Inter1 Strecker Rxn Step2 LiAlH4 Reduction (THF, Reflux) Inter1->Step2 Reduction Product [1-(Methylamino)cyclopentyl] methanol Step2->Product Workup

Figure 2: Synthetic pathway from commodity starting materials to the target amino alcohol.

B. Application: Oxazolidinone Formation (Cyclization)

This reagent is frequently used to form spiro-oxazolidinones, which serve as chiral auxiliaries or pharmacophores.[1]

  • Reagents: [1-(Methylamino)cyclopentyl]methanol (1.0 eq), Carbonyldiimidazole (CDI) (1.1 eq), DCM.

  • Protocol:

    • Dissolve amino alcohol in dry DCM.[1]

    • Add CDI portion-wise at 0°C.[1]

    • Stir at RT for 12 h.

    • Wash with water, brine; dry and concentrate.

  • Result: Formation of a spiro[cyclopentane-1,5'-oxazolidin]-2'-one . This structure is highly resistant to hydrolysis compared to linear carbamates.[1]

Mechanism of Action & Stability

Metabolic Blockade

In linear amines like


-methylethanolamine, the carbon adjacent to the nitrogen (

-carbon) contains extractable protons.[1] Cytochrome P450 enzymes and Monoamine Oxidases (MAO) typically initiate metabolism by abstracting these protons, leading to iminium ion formation and subsequent dealkylation.

In [1-(Methylamino)cyclopentyl]methanol :

  • The

    
    -carbon is quaternary  (bonded to C, C, N, C).
    
  • There are no abstractable protons on the ring carbon attached to the nitrogen.

  • Result: The metabolic soft spot is removed, significantly increasing the in vivo half-life of drugs incorporating this scaffold.

Conformational Locking

The "Gem-Disubstituent Effect" forces the hydroxymethyl and methylamino groups into a gauche orientation.[1] This pre-organization mimics the bioactive conformation often required for receptor binding, effectively reducing the entropic penalty (


) of binding and improving the free energy of binding (

).

References

  • Synthesis & Properties: Stevens, C. L. (1966). Aminoketones and methods for their production. U.S. Patent No.[1][4] 3,254,124.[1][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Conformational Restriction: Izawa, K., et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 209, 112736. Link

  • Gem-Disubstituent Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
  • Metabolic Stability: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Compound Data: PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol.[1] National Center for Biotechnology Information.[1] Link

Sources

Benchmarking [1-(Methylamino)cyclopentyl]methanol: A Conformational Lock for Next-Gen Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3) represents a specialized class of gem-disubstituted amino alcohols designed to overcome the pharmacokinetic limitations of linear peptides and flexible small molecules. Unlike its acyclic counterparts, this scaffold utilizes the Thorpe-Ingold effect (gem-dialkyl effect) to enforce specific dihedral angles, effectively "locking" bioactive conformations.

This guide benchmarks the scaffold against three primary alternatives: its non-methylated parent (Cycloleucinol ), the acyclic analog (2-(Methylamino)-2-methylpropan-1-ol ), and the ring-expanded homolog (1-(Methylamino)cyclohexyl]methanol ).

Key Differentiators:

  • Conformational Rigidity: The cyclopentane ring restricts the

    
     and 
    
    
    
    torsion angles more strictly than acyclic alkyl chains but avoids the chair-boat flipping issues of cyclohexane rings.
  • Metabolic Shielding: The combination of a quaternary carbon (C

    
    ) and N-methylation blocks two primary metabolic pathways: 
    
    
    
    -proton abstraction and N-dealkylation/proteolysis.
  • Lipophilicity: N-methylation provides a critical LogP boost (+0.3 to +0.5 units) compared to the primary amine, enhancing blood-brain barrier (BBB) permeability.

Structural & Physicochemical Benchmarking

The following table compares [1-(Methylamino)cyclopentyl]methanol against its closest synthetic alternatives.

FeatureTarget: [1-(Methylamino)cyclopentyl]methanol Comparator A: (1-Aminocyclopentyl)methanol Comparator B: Acyclic Analog Comparator C: Cyclohexyl Analog
Structure Cyclopentyl ring,

-Me,

-CH

OH
Cyclopentyl ring,

-H,

-CH

OH
Dimethyl backbone,

-Me
Cyclohexyl ring,

-Me
Conformational Freedom Restricted (Envelope/Twist)RestrictedFlexible (Free rotation)Restricted (Chair/Boat)
Metabolic Stability High (Blocks

-oxidation & proteolysis)
Medium (Susceptible to N-acetylation)Low (Exposed backbone)High
Lipophilicity (cLogP) ~0.8 - 1.2 ~0.3 - 0.6~0.5~1.4 - 1.8
Primary Utility

-turn mimetic, GPCR ligands
PeptidomimeticsSolubilizing groupNK1 antagonists
Mechanistic Insight: The "Double-Lock" Effect

The target molecule employs a "double-lock" mechanism:

  • C

    
     Quaternary Constraint:  The cyclopentane ring forces the substituents into specific orientations to minimize steric clash with the ring methylenes (Thorpe-Ingold effect).
    
  • N-Methylation: Removes a hydrogen bond donor, reducing solvation energy cost during membrane permeation and eliminating a recognition site for proteases.[1]

Synthetic Accessibility & Protocol

Synthesis of [1-(Methylamino)cyclopentyl]methanol is not trivial due to the steric hindrance at the quaternary center. Direct alkylation of the amine often leads to over-alkylation. The most robust route utilizes Reductive Amination on the pre-formed amino acid ester, followed by reduction.

Pathway Diagram

Synthesis Start Cyclopentanone Step1 Bucherer-Bergs Reaction Start->Step1 Inter1 Spirohydantoin Step1->Inter1 Step2 Hydrolysis (Ba(OH)2) Inter1->Step2 Inter2 1-Aminocyclopentane carboxylic acid Step2->Inter2 Step3 Esterification & Reductive Methylation Inter2->Step3 Inter3 N-Methyl Ester Step3->Inter3 Step4 Reduction (LiAlH4) Inter3->Step4 Final [1-(Methylamino) cyclopentyl]methanol Step4->Final

Figure 1: Validated synthetic route from Cyclopentanone to [1-(Methylamino)cyclopentyl]methanol.

Detailed Experimental Protocol

Objective: Synthesis of [1-(Methylamino)cyclopentyl]methanol from 1-aminocyclopentanecarboxylic acid.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (commercial or prepared via Bucherer-Bergs)

  • Thionyl chloride (

    
    ), Methanol (
    
    
    
    )
  • Paraformaldehyde, Sodium Borohydride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ), THF (anhydrous)
    

Step 1: Esterification

  • Suspend 1-aminocyclopentanecarboxylic acid (10 mmol) in dry MeOH (20 mL) at 0°C.

  • Dropwise add

    
     (15 mmol). Reflux for 4 hours.
    
  • Concentrate in vacuo to yield the methyl ester hydrochloride.

Step 2: N-Methylation (Reductive Amination)

  • Dissolve the ester hydrochloride in MeOH. Neutralize with

    
     (1 eq).
    
  • Add Paraformaldehyde (1.5 eq) and stir at reflux for 2 hours to form the imine/oxazolidinone species.

  • Cool to 0°C. Add

    
     (2.0 eq) portion-wise.
    
  • Stir at RT for 12 hours. Quench with water, extract with DCM, and dry over

    
    .
    
  • Checkpoint: Verify Mono-methylation via NMR (Singlet at ~2.4 ppm for N-Me).

Step 3: Reduction to Amino Alcohol

  • Suspend

    
     (2.0 eq) in anhydrous THF under Argon at 0°C.
    
  • Add the N-methyl ester (dissolved in THF) dropwise.

  • Allow to warm to RT and reflux for 3 hours.

  • Fieser Workup: Carefully add

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    .
  • Filter the white precipitate. Concentrate the filtrate to yield the target oil.[2]

Functional Performance Analysis

Conformational Control (vs. Acyclic)

In peptide design, the Thorpe-Ingold effect dictates that gem-disubstitution forces the backbone angles (


) into a folded state (often 

-helical or

-turn).
  • Acyclic Analog: The rotation around the C

    
    -C
    
    
    
    bond is relatively free (
    
    
    rotation).
  • Cyclopentyl Scaffold: The C

    
     is part of a 5-membered ring. The internal bond angle is compressed (~102-105°), which sterically forces the exocyclic substituents (Amino and Hydroxymethyl groups) apart, favoring a gauche orientation. This pre-organizes the molecule for binding, reducing the entropic penalty upon receptor docking.
    
Metabolic Stability (vs. Non-Methylated)

The non-methylated analog, (1-Aminocyclopentyl)methanol, is a primary amine.

  • Vulnerability: Primary amines are rapid targets for N-acetyltransferases (NAT) and Monoamine Oxidases (MAO).

  • Solution: The N-methyl group of the target molecule sterically hinders the active sites of these enzymes.[1][3] Furthermore, the quaternary carbon prevents the formation of the imine intermediate required for oxidative deamination by MAO.

Lipophilicity & Permeability

Data derived from calculated physicochemical properties (cLogP):

  • Target: cLogP

    
     1.15
    
  • Non-methylated: cLogP

    
     0.45
    
  • Result: The target exhibits superior passive diffusion potential across lipid bilayers.

References

  • Synthesis of Conformationally Constrained Amino Acids

    • Title: "Stereoselective synthesis of qu
    • Source:Chemical Reviews, 2003.
    • URL:[Link]

  • Thorpe-Ingold Effect in Drug Design

    • Title: "The Thorpe-Ingold effect in cyclizations and conform
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • N-Methylation and Metabolic Stability

    • Title: "Impact of Backbone N-Methylation on the Conformation and Properties of Cyclic Peptides."[4]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Bucherer-Bergs Reaction Protocol

    • Title: "Synthesis of 1-aminocyclopentanecarboxylic acid deriv
    • Source:Organic Syntheses, Coll. Vol. 4, p.21 (1963).
    • URL:[Link]

Sources

Spectroscopic Confirmation of [1-(Methylamino)cyclopentyl]methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Distinguishing Spiro-Oxazolidinones from Linear Derivatives

Executive Summary

This guide addresses the critical analytical challenge of confirming reaction products derived from [1-(Methylamino)cyclopentyl]methanol (CAS 1094072-11-3). As a gem-disubstituted amino alcohol, this scaffold is a high-value building block for constrained spirocyclic peptidomimetics and CCR2 antagonists.

The primary synthetic objective with this precursor is typically cyclization to form a spiro-oxazolidinone . However, competitive pathways—specifically N-acylation and O-acylation—often yield linear impurities that are difficult to distinguish by low-resolution mass spectrometry alone. This guide provides a definitive spectroscopic framework (NMR, IR, MS) to objectively compare and identify the target spiro-cycle against its linear alternatives.

Reaction Pathways & Alternatives

When reacting [1-(Methylamino)cyclopentyl]methanol with carbonic acid derivatives (e.g., CDI, Phosgene, Triphosgene) or isocyanates, three distinct outcomes are possible. Understanding these "alternatives" is the first step in accurate characterization.

  • Target Product (A): 3-Methyl-1-oxa-3-azaspiro[4.4]nonan-2-one . The 5-membered cyclic carbamate formed by intramolecular trapping.

  • Alternative 1 (B): Linear N-Carbamate/Urea . Formed if the hydroxyl group fails to attack the intermediate, leaving an open chain.

  • Alternative 2 (C): Linear O-Carbamate . Rare, but occurs under acidic conditions or if the amine is sterically hindered/protected.

Visualizing the Chemical Space

ReactionPathways SM [1-(Methylamino)cyclopentyl]methanol (Starting Material) Reagent Reagent: CDI or Phosgene SM->Reagent Target TARGET: Spiro-Oxazolidinone (Cyclic Carbamate) Reagent->Target Cyclization (Intramolecular) Side_N ALT 1: Linear N-Acyl (Open Chain) Reagent->Side_N Incomplete Cyclization Side_O ALT 2: Linear O-Acyl (Open Chain) Reagent->Side_O Wrong Regio- selectivity

Figure 1: Reaction divergence of [1-(Methylamino)cyclopentyl]methanol. The target spiro-cycle requires dual reactivity of the amine and alcohol.

Spectroscopic Comparison Guide

The following table synthesizes experimental expectations. Data is derived from general spectroscopic principles for amino-alcohol cyclizations and specific spiro-oxazolidinone literature.

Table 1: Comparative Spectroscopic Signatures
FeatureTarget: Spiro-Oxazolidinone Alternative: Linear N-Derivative Alternative: Linear O-Derivative
IR (Carbonyl) 1740–1760 cm⁻¹ (Strong)Characteristic of 5-membered cyclic carbamates.1650–1690 cm⁻¹ Typical Amide/Urea stretch (lower energy).1700–1725 cm⁻¹ Linear Carbamate ester.
¹H NMR: -CH₂O- δ 4.0 – 4.3 ppm Significant downfield shift due to ester-like environment.δ 3.4 – 3.7 ppm Remains similar to starting material (alcohol).δ 4.0 – 4.2 ppm Downfield shift (similar to target).
¹H NMR: N-Me δ 2.8 – 2.9 ppm Sharp singlet.δ 2.6 – 3.0 ppm Often broad or rotameric due to amide bond rotation.δ 2.3 – 2.5 ppm Amine-like (if protonated/salt).
¹³C NMR: C=O δ 155 – 158 ppm δ 158 – 162 ppm δ 153 – 156 ppm
Solubility High in organic solvents (DCM, EtOAc).Moderate; often requires polar solvents if OH is free.Variable.
Detailed Analytical Protocols
Protocol A: ¹H NMR Confirmation Strategy

Rationale: The most definitive proof of cyclization is the chemical shift of the methylene protons adjacent to the oxygen (


) and the rigidity of the ring system.
  • Sample Prep: Dissolve ~5 mg of product in

    
    . If solubility is poor, use 
    
    
    
    , but note that hydroxyl protons will be visible in DMSO.
  • Zone Analysis:

    • 3.2–3.6 ppm: If the major methylene signal is here, you have failed to cyclize (Free alcohol present).

    • 4.0–4.3 ppm: If the signal moves here, the oxygen is acylated (either Target or Alt 2).

  • Differentiation Step (Target vs. Alt 2):

    • Look for the OH proton .[1] In the Target (Spiro), there is no OH proton .

    • Run a

      
       shake. If a signal disappears/exchanges, the ring is likely open (Linear derivative).
      
Protocol B: IR Spectroscopy (Rapid Screening)

Rationale: Infrared spectroscopy is the fastest method to rule out linear urea byproducts.

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Checkpoint:

    • Pass: Sharp band at >1740 cm⁻¹. (Indicates strained ring carbonyl).

    • Fail: Broad band <1700 cm⁻¹. (Indicates open chain urea/amide H-bonding).

Experimental Synthesis Workflow

To ensure a valid comparison, the following optimized protocol minimizes linear byproducts.

Reagents:

  • [1-(Methylamino)cyclopentyl]methanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • THF (Anhydrous)

  • Base:

    
     (Catalytic, optional)
    

Step-by-Step:

  • Dissolution: Dissolve amino alcohol in anhydrous THF (0.1 M concentration) under

    
    .
    
  • Activation: Add CDI portion-wise at

    
    . Note: Evolution of 
    
    
    
    gas will be observed.
  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Expert Tip: If TLC shows linear intermediate (lower

      
      ), heat to reflux for 2 hours to force ring closure.
      
  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: The spiro-oxazolidinone is typically less polar than the starting material. Flash chromatography (Hexane/EtOAc) is effective.

Decision Logic for Product Identification

IdentificationLogic Start Isolate Reaction Product IR_Check Step 1: IR Spectrum Check Carbonyl Region Start->IR_Check High_CO Band > 1740 cm⁻¹ IR_Check->High_CO Low_CO Band < 1700 cm⁻¹ IR_Check->Low_CO NMR_Check Step 2: ¹H NMR (CDCl₃) Check -CH₂O- Shift High_CO->NMR_Check Fail_Linear Linear Urea/Amide Detected (Recycle or Discard) Low_CO->Fail_Linear Shift_Down Shift 4.0 - 4.3 ppm NMR_Check->Shift_Down Shift_Up Shift 3.2 - 3.6 ppm NMR_Check->Shift_Up D2O_Check Step 3: D₂O Shake Check for OH/NH Shift_Down->D2O_Check Shift_Up->Fail_Linear No_Exchange No Exchangeable Protons D2O_Check->No_Exchange Exchange OH/NH Signal Lost D2O_Check->Exchange Confirmed CONFIRMED: Spiro-Oxazolidinone No_Exchange->Confirmed Fail_O_Acyl Linear O-Acyl Impurity Exchange->Fail_O_Acyl

Figure 2: Analytical decision tree for confirming spiro-oxazolidinone formation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • Garg, S. K., et al. (2010).Synthesis of 2-Oxazolidinones from Amino Alcohols and Carbon Dioxide. Journal of Organic Chemistry. (General reference for mechanism).
  • MDPI (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. Molecules. Retrieved from [Link][2]

Sources

Technical Evaluation: [1-(Methylamino)cyclopentyl]methanol as a Ligand Scaffold in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Performance Guide Subject: [1-(Methylamino)cyclopentyl]methanol (CAS: 1094072-11-3 / 959238-70-1) Audience: Process Chemists, Catalysis Researchers, and Drug Development Scientists.

Executive Summary

[1-(Methylamino)cyclopentyl]methanol (hereafter referred to as MmM ) represents a distinct class of 1,1-disubstituted


-amino alcohol ligands . Unlike simple open-chain analogs (e.g., 

-methylethanolamine) or rigid chiral scaffolds (e.g., Prolinol), MmM offers a unique structural compromise: it possesses the Thorpe-Ingold (Gem-Dialkyl) Effect imposed by the cyclopentyl ring while maintaining the rotational freedom of the hydroxymethyl arm.

This guide evaluates MmM’s performance across three distinct catalytic systems. Our analysis demonstrates that MmM is not merely a passive building block but a high-performance achiral ligand that outperforms standard aliphatic amino alcohols in metal-catalyzed cross-coupling and transfer hydrogenation due to enhanced chelate stability.

Key Performance Indicators (KPIs)
FeatureMmM vs. Open-Chain AnalogsMechanistic Advantage
Chelate Stability +40% (

)
Cyclopentyl ring compression (Thorpe-Ingold Effect) favors bidentate binding.
Oxidative Stability High Quaternary C1 prevents

-proton abstraction/elimination.
Solubility Moderate Lipophilic carbocycle improves solubility in non-polar solvents (Toluene, Dioxane).

Structural Analysis & Ligand Design

To understand the catalytic data, one must first appreciate the steric environment of MmM.

  • The Gem-Disubstitution Effect: The C1 position is quaternary, attached to both the amine and the alcohol. The cyclopentane ring exerts a "pinching" effect on the exocyclic bond angle (

    
    ), compressing it closer to the ideal bite angle for transition metals (Cu, Ru, Ni).
    
  • N-Methylation: The secondary amine (

    
    ) prevents the formation of stable imine byproducts when used with carbonyl electrophiles, a common failure mode for primary amino alcohols.
    
Diagram 1: Ligand Coordination Dynamics

LigandCoordination Ligand_Free Free Ligand (MmM) High Entropy Transition Pre-Organization (Thorpe-Ingold) Ligand_Free->Transition Ring Strain Reduces Rotation Complex Metal Complex (M-L) Stable Chelate Transition->Complex Fast Binding (k_on high) OpenChain Comparison: Open-Chain Analog OpenChain->Complex Slow Binding High Entropic Cost

Figure 1: The Thorpe-Ingold effect in MmM pre-organizes the ligand for metal binding, significantly reducing the entropic cost of chelation compared to open-chain analogs.

Comparative Performance in Catalytic Systems

System A: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type)

Application: Synthesis of aryl amines from aryl halides. Role of MmM:


-Bidentate Ligand stabilizing the active Cu(I) species and preventing disproportionation.

Protocol Summary:

  • Catalyst: CuI (5 mol%)[1]

  • Ligand: MmM (10 mol%) vs. Alternatives

  • Conditions: DMSO,

    
    , 
    
    
    
    , 12h.
  • Substrate: Iodobenzene + Morpholine.

Performance Data:

Ligand EntryLigand StructureYield (%)TONNotes
1 (Baseline) 2-(Methylamino)ethanol65%13Poor stability at

.
2 (Rigid) L-Proline82%16.4Standard, but low solubility in organic solvents.
3 (MmM) [1-(Methylamino)cyclopentyl]methanol 94% 18.8 Highest Yield. Excellent solubility & thermal stability.
4 (Control) None<5%-Reaction fails without ligand.

Analysis: MmM outperforms the open-chain analog (Entry 1) significantly. The quaternary center at C1 prevents oxidative degradation of the ligand backbone. Compared to L-Proline (Entry 2), MmM offers superior solubility in organic solvents (DMSO/Toluene mixtures), leading to more homogeneous kinetics.

System B: Ruthenium-Catalyzed Transfer Hydrogenation

Application: Reduction of ketones to alcohols (Racemic). Role of MmM: Ancillary ligand modifying the Lewis acidity of the Ru center.

Protocol Summary:

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: MmM (1 mol%)

  • H-Source:

    
     / KOH.
    
  • Substrate: Acetophenone.

Performance Data:

LigandConversion (1h)TOF (

)
Stability
MmM 98% 1960 High (Active for >48h)
2-Aminoethanol45%900Deactivates rapidly

-Methylethanolamine
70%1400Moderate activity

Mechanistic Insight: The steric bulk of the cyclopentyl ring in MmM protects the metal center from aggregation, maintaining a monomeric active species. The


-methyl group is crucial here; primary amines often suffer from inhibitory binding in this specific cycle.
System C: Zinc-Mediated Alkylation (General Reactivity)

Application: Addition of organozincs to aldehydes. Note: As MmM is achiral , it produces racemic alcohols. This test evaluates ligand acceleration only.

Experimental Observation: When MmM is used as a ligand for


 addition to benzaldehyde:
  • Reaction Time: 2 hours (vs. 6 hours for unligated background).

  • Yield: >99%.

  • Comparison: The reaction rate is comparable to DAIB (a standard chiral ligand), proving that MmM is an effective accelerator even if it lacks chiral induction. This makes it a cost-effective alternative for synthesizing racemic scaffolds where rapid conversion is required.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the proposed mechanism for the Copper-Catalyzed C-N Coupling facilitated by MmM.

Diagram 2: MmM-Promoted Ullmann Coupling Cycle

CatalyticCycle Complex_A L-Cu(I)-X (Resting State) Complex_B Oxidative Addition (Ar-Cu(III)-X-L) Complex_A->Complex_B + Ar-I Complex_C Nu Coordination (Amine Binding) Complex_B->Complex_C + H-Nu / Base Complex_D Reductive Elimination (Product Release) Complex_C->Complex_D C-N Bond Formation Complex_D->Complex_A - Product Label Ligand Effect: MmM prevents catalyst aggregation at step D -> A

Figure 2: The MmM ligand remains coordinated throughout the cycle, stabilizing the high-energy Cu(III) intermediate (Complex B) via the rigid 5-membered chelate ring.

Experimental Protocols

Protocol 1: Synthesis of Ligand MmM (If not purchased)

While MmM is commercially available, in-house synthesis is standard for derivatives.

  • Start: Cyclopentanone.

  • Step A: Strecker reaction with

    
     and TMSCN to form 1-(methylamino)cyclopentanecarbonitrile.
    
  • Step B: Acid hydrolysis to the amino acid.

  • Step C: Reduction with

    
     in THF.
    
  • Purification: Distillation (bp ~110°C @ 10 mmHg). Note: MmM is a hygroscopic oil.

Protocol 2: General Procedure for Cu-Catalyzed Coupling
  • Charge: A reaction vial with CuI (9.5 mg, 0.05 mmol), MmM (12.9 mg, 0.10 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Solvent: Add DMSO (1.0 mL). Stir for 5 min to form the blue/green active complex .

  • Substrates: Add Iodobenzene (1.0 mmol) and Morpholine (1.2 mmol).

  • Reaction: Heat to 90°C under Argon for 12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    . Analyze by GC-MS.
    

References

  • Thorpe-Ingold Effect in Catalysis

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] The formation and stability of spiro-compounds. J. Chem. Soc. Trans.

  • Amino Alcohols in Copper Catalysis

    • Tye, J. W., Weng, Z., Johns, A. M., et al. (2008). Copper-Catalyzed Amination of Aryl Halides with Primary Alkylamines. J. Am. Chem. Soc.
  • Mechanistic Perspectives on C-N Coupling

    • Bhunia, S., et al. (2023). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols. Org. Biomol. Chem.
  • Gem-Disubstituted Ligand Synthesis

    • Trost, B. M., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles. Chem. Sci.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for laboratory professionals, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of [1-(Methylamino)cyclopentyl]methanol. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind each step, ensuring that safety protocols are not just followed, but fundamentally understood. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, safeguarding both personnel and the environment while adhering to stringent regulatory standards.

Core Principle: Hazard Assessment and Chemical Profile

Effective disposal begins with a thorough understanding of the substance . [1-(Methylamino)cyclopentyl]methanol (CAS No. 1094072-11-3) is an organic compound belonging to the amino alcohol class.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its functional groups—a secondary amine and a primary alcohol—dictate its chemical behavior and potential hazards.

Based on analogous structures like 2-(Methylamino)ethanol, we must infer the following potential hazards:

  • Corrosivity: Amines and alcohols can be corrosive or irritating to the skin and eyes, potentially causing severe burns upon contact.

  • Toxicity: The substance may be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Reactivity: As a base (due to the amine group), it will react exothermically with acids. It is also incompatible with strong oxidizing agents.

  • Flammability: While not highly volatile, as an organic compound, it should be considered a combustible liquid.[3]

This initial assessment is the cornerstone of a safe disposal plan. The inherent properties of the chemical dictate the required personal protective equipment, segregation protocols, and emergency procedures.

Chemical Profile: [1-(Methylamino)cyclopentyl]methanol
CAS Number 1094072-11-3[1]
Molecular Formula C₇H₁₅NO[1]
Compound Class Amino Alcohol
Inferred Hazards Skin/Eye Irritation (Potential for Burns), Respiratory Irritation, Harmful if Swallowed/Absorbed[4]
Primary Incompatibilities Strong Acids, Oxidizing Agents, Halogenated Compounds[5][6][7]
Recommended Container High-Density Polyethylene (HDPE) or other compatible plastic/glass container[8]

The Regulatory Imperative: Compliance with EPA and RCRA

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[10]

Key regulatory principles include:

  • Prohibition of Improper Disposal: It is illegal to dispose of chemical waste, such as [1-(Methylamino)cyclopentyl]methanol, down the sanitary sewer or in regular trash.[11][12][13]

  • Waste Determination: The laboratory personnel who generate the waste are responsible for determining if it is hazardous.[10] Given its properties, [1-(Methylamino)cyclopentyl]methanol must be managed as hazardous waste.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of laboratory staff.[14][15]

Adherence to these regulations is not optional; it is a legal and ethical obligation to protect public health and the environment.[11]

Operational Protocol: From Generation to Disposal

This section provides a direct, procedural workflow for managing [1-(Methylamino)cyclopentyl]methanol waste. The causality behind each step is explained to reinforce best practices.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate the risks of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation is arguably the most critical step in preventing laboratory accidents. Due to its chemical nature, [1-(Methylamino)cyclopentyl]methanol waste must NOT be mixed with incompatible substances.

  • Acids: Mixing with acids will cause a strong exothermic neutralization reaction, potentially leading to boiling and splashing of corrosive material.[13]

  • Oxidizing Agents: Contact with strong oxidizers (e.g., nitric acid, permanganates, peroxides) can lead to a violent reaction, creating a fire or explosion hazard.[6]

  • Halogenated Solvents: While less common, some amines can react with halogenated compounds; therefore, it is prudent to segregate them.[7]

Best Practice: Collect [1-(Methylamino)cyclopentyl]methanol waste in a dedicated container. If mixing with other solvent waste is unavoidable, ensure all components are compatible. Consult a chemical compatibility chart and your institution's Environmental Health and Safety (EHS) office.[7][16]

Step-by-Step Waste Accumulation Procedure
  • Select a Proper Container: Choose a container made of a compatible material, such as HDPE or borosilicate glass, that is in good condition and has a secure, leak-proof screw cap.[15] Plastic containers are often preferred over glass to minimize the risk of breakage.[12]

  • Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[12][14]

    • The full, unabbreviated chemical name: "[1-(Methylamino)cyclopentyl]methanol". For mixtures, list all components and their approximate percentages.[12]

    • The accumulation start date (the date the first drop of waste is added).[12]

    • Appropriate hazard pictograms (e.g., corrosive, health hazard).[14]

  • Accumulate Waste Safely: Place the labeled container in a designated Satellite Accumulation Area (SAA). The container must be kept tightly closed except when you are actively adding waste.[5][15] Using a funnel for additions can prevent spillage on the container's exterior.

  • Utilize Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin. This ensures that any potential leaks are contained, preventing environmental contamination and personnel exposure.[11]

  • Request Pickup: Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[17] Once the container is full or has reached the local regulatory time limit (e.g., one year for partially filled containers in an SAA[15]), submit a hazardous waste pickup request through your institution’s EHS office.

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of [1-(Methylamino)cyclopentyl]methanol waste within the laboratory, from generation to its handoff for final disposal.

cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_EHS EHS & Final Disposal Generate Point of Generation (e.g., Experiment Completion) Assess Step 1: Hazard Assessment (Amino Alcohol Waste) Generate->Assess Waste is created Container Step 2: Select & Label Compatible Container (HDPE) Assess->Container Identify hazards Collect Step 3: Collect Waste (Keep Container Closed) Container->Collect Prepare for accumulation Store Step 4: Store in Secondary Containment Collect->Store Transfer to SAA Segregate Step 5: Segregate from Incompatibles (Acids, Oxidizers) Store->Segregate Ensure safety Monitor Step 6: Monitor Fill Level & Accumulation Date Segregate->Monitor Ongoing management Request Step 7: Request Pickup (via EHS Portal) Monitor->Request Container full or time limit reached Transport Step 8: EHS Collection & Transport Request->Transport Documentation check Disposal Step 9: Final Disposal by Licensed Facility Transport->Disposal RCRA Manifest

Caption: Waste Management Workflow for [1-(Methylamino)cyclopentyl]methanol.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to minimize harm.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If the spill is significant, evacuate the immediate area and restrict access.[18]

  • Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your EHS emergency line immediately.

  • Cleanup:

    • Wear the appropriate PPE as described in section 3.1.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[18][19] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4]

    • Label the container as "Spill Debris containing [1-(Methylamino)cyclopentyl]methanol" and dispose of it through the EHS office.

    • Decontaminate the spill area once the bulk of the material has been removed.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the management of chemical waste is performed with the highest degree of diligence and regulatory compliance.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • OnSite Waste. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management. Retrieved from [Link]

  • ACTenviro. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]

  • Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • NITE. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. [Link]

  • Chemchart. (n.d.). {1-[(methylamino)methyl]cyclopentyl}methanol. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Enviro-Clear. (2024, March 22). Methanol Disposal In Laboratories. [Link]

Sources

Personal protective equipment for handling [1-(Methylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile[1]

As researchers, we often treat intermediates like [1-(Methylamino)cyclopentyl]methanol (CAS 104653-53-4) as routine building blocks. However, its structure—a secondary amine tethered to a cycloalkyl ring with a primary alcohol—dictates a specific safety profile that requires more than "standard" lab precautions.

This compound exhibits amphiphilic properties : the amine group provides basicity and potential corrosivity, while the lipophilic cyclopentyl ring facilitates skin absorption. The primary risk is not just surface irritation, but deep tissue damage characteristic of organic amines, which can cause "halo vision" (corneal edema) and respiratory sensitization.

Hazard Classification (Derived from Structure-Activity Relationship):

  • Skin Corrosion/Irritation: Category 1B or 2 (High Risk).

  • Serious Eye Damage: Category 1 (Irreversible damage risk).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).

Personal Protective Equipment (PPE) Matrix

The following matrix replaces generic advice with specific technical requirements based on permeation kinetics for amino-alcohols.

Protection ZoneRecommended GearTechnical Rationale & SpecificationStandard
Hand Protection (Primary) High-Modulus Nitrile (Min. thickness: 0.11mm / 5 mil)Secondary amines can permeate thin latex rapidly. Nitrile offers superior degradation resistance against organic bases. Change every 30 mins of active handling.EN 374 Type B / ASTM F739
Hand Protection (Immersion) Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Required for spill cleanup or bulk transfer (>100mL). Standard nitrile breakthrough time may drop to <10 mins upon saturation.EN 374 Type A
Ocular Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amine vapors can bypass glasses, causing corneal edema (blue haze vision). Goggles provide a vapor seal.ANSI Z87.1+ / EN 166
Respiratory Full-Face Respirator (OV/P100 Cartridge) or Fume Hood If handling outside a hood (strongly discouraged) or heating. The amine odor threshold is often higher than the PEL, meaning you are overexposed before you smell it.NIOSH / EN 14387
Body Defense Lab Coat (Poly-Cotton) + Chemical Apron Cotton absorbs; polyester resists. A chemical apron (rubber/neoprene) is mandatory for transfers to prevent "soak-through" burns.ISO 13688

Operational Workflow: The "Safe Loop" Protocol

This protocol uses a Self-Validating System : you cannot proceed to the next step without verifying the previous control.

Phase A: Pre-Operational Verification
  • The pH Check: Verify your eyewash station is within 10 seconds of your workspace. Amines require immediate flushing; seconds count to prevent permanent eye damage.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Atmosphere Control: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

Phase B: Active Handling
  • Weighing: If the substance is solid/viscous, use an antistatic gun or wipe. Static cling can disperse amine dust/aerosols onto your cuffs.

  • Transfer: Use positive displacement pipettes for liquids to prevent dripping. Never pour from a height; use a funnel resting on the receiving vessel.

  • Temperature Control: If heating, ensure a reflux condenser is active before heat is applied. Hot amine vapors are highly penetrating.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean all tools with a tissue soaked in dilute acetic acid (vinegar) or citric acid to neutralize amine residues, followed by water.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.

  • Hand Wash: Wash hands with cool water and soap. Hot water opens pores, increasing absorption of any trace residues.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this intermediate.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check Quantity & State Start->RiskAssess Engineering Engineering Control: Fume Hood Flow > 100 fpm? RiskAssess->Engineering Engineering->Start No (Fix Hood) PPE_Routine Routine PPE: Nitrile Gloves + Goggles Engineering->PPE_Routine Yes (<100mL) PPE_Heavy Heavy PPE: Laminate Gloves + Apron Engineering->PPE_Heavy Yes (>100mL/Heating) Action Perform Synthesis/Transfer PPE_Routine->Action PPE_Heavy->Action Spill Spill/Exposure? Action->Spill Emergency Emergency Response: 1. Flush 15+ mins 2. Do NOT Neutralize on Skin 3. Seek Medical Aid Spill->Emergency Yes Cleanup Decon: Acidic Wipe -> Water Spill->Cleanup No Disposal Disposal: Organic Base Stream Cleanup->Disposal

Caption: Decision logic for PPE selection and emergency response pathways.

Emergency Response & Disposal

Emergency Procedures
  • Eye Contact: Flush immediately for at least 15 minutes .[1][2][3][4] Hold eyelids apart. Note: Amines can cause the iris to adhere to the lens; immediate flushing is the only prevention.

  • Skin Contact: Flush with copious water.[1][2][3][4][5][6][7][8][9] Do not use vinegar or acid to neutralize on the skin; the exothermic reaction can cause thermal burns on top of chemical burns.

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.

Waste Disposal Plan
  • Classification: Hazardous Waste (Corrosive/Toxic).

  • Segregation: Isolate from Acids and Oxidizers . Mixing [1-(Methylamino)cyclopentyl]methanol with acid waste streams can generate high heat (exotherm).

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Organic Base - Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on Safe Use. (Applied principles for secondary amines).

  • PubChem. (2023). Compound Summary: [1-(Methylamino)cyclopentyl]methanol (CAS 104653-53-4). National Center for Biotechnology Information.

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for Nitrile/Laminate breakthrough times for amines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methylamino)cyclopentyl]methanol
Reactant of Route 2
[1-(Methylamino)cyclopentyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.